molecular formula C7H12O4 B064708 (2,3-Dihydroxycyclopentyl)acetic acid CAS No. 180195-94-2

(2,3-Dihydroxycyclopentyl)acetic acid

Katalognummer: B064708
CAS-Nummer: 180195-94-2
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: LHOOASPXYCEHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Dihydroxycyclopentyl)acetic acid is a high-purity, multifunctional cyclopentane derivative of significant interest in organic synthesis and medicinal chemistry research. This chiral compound features both a carboxylic acid and two adjacent hydroxyl groups on its cyclopentane ring, making it a valuable scaffold for constructing more complex molecules. Its structure is analogous to key intermediates used in studying enzyme mechanisms, such as the carba-NAD+ analog which utilizes a cyclopentane ring to replace the furanose moiety of nicotinamide ribonucleotide for sirtuin research . Researchers can employ this dihydroxyacetic acid derivative as a versatile building block for the synthesis of novel compounds, including potential enzyme inhibitors, functionalized materials, and complex natural product analogs. The presence of multiple functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships. Furthermore, its core cyclopentane structure is a common motif in various biologically active molecules and synthetic intermediates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

180195-94-2

Molekularformel

C7H12O4

Molekulargewicht

160.17 g/mol

IUPAC-Name

2-(2,3-dihydroxycyclopentyl)acetic acid

InChI

InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10)

InChI-Schlüssel

LHOOASPXYCEHQP-UHFFFAOYSA-N

SMILES

C1CC(C(C1CC(=O)O)O)O

Kanonische SMILES

C1CC(C(C1CC(=O)O)O)O

Synonyme

Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

Introduction: Unveiling the Physicochemical Landscape of a Novel Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physical Constants of (2,3-Dihydroxycyclopentyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydroxycyclopentyl)acetic acid is a fascinating molecule that holds potential in various research and development domains, particularly in the synthesis of novel chemical entities for drug discovery. Its structure, featuring a cyclopentane ring functionalized with two hydroxyl groups and an acetic acid moiety, suggests a rich stereochemistry and a unique profile of physical and chemical properties. The presence of multiple chiral centers implies the existence of several stereoisomers, including cis and trans diastereomers, each with its own distinct three-dimensional arrangement and, consequently, unique physical constants.

This guide provides a comprehensive overview of the molecular weight and key physical constants of (2,3-Dihydroxycyclopentyl)acetic acid. In the absence of extensive experimental data in the public domain for this specific molecule, this document leverages data from analogous compounds and established principles of physical organic chemistry to provide reliable estimates. Furthermore, we present a detailed, field-proven experimental protocol for the determination of its acid dissociation constant (pKa), a critical parameter for understanding its behavior in biological systems.

Molecular Identity and Physicochemical Properties

The fundamental physicochemical properties of a molecule are dictated by its structure. For (2,3-Dihydroxycyclopentyl)acetic acid, the molecular formula is C7H12O4, leading to a calculated molecular weight of approximately 160.17 g/mol . The presence of two hydroxyl groups and a carboxylic acid group makes it a highly polar molecule, which is expected to have a significant impact on its solubility and boiling point.

It is crucial to underscore that the physical properties, particularly the melting point, can vary significantly between the cis and trans diastereomers due to differences in their crystal packing and intermolecular hydrogen bonding capabilities.

Table 1: Molecular Weight and Physical Constants of (2,3-Dihydroxycyclopentyl)acetic acid

PropertyValueSource/Basis of Estimation
Molecular Formula C7H12O4Calculated
Molecular Weight 160.17 g/mol Calculated
Melting Point (°C) Estimated to be in the range of 100-150 °CBased on similar polyhydroxylated cyclic carboxylic acids. The exact value will depend on the specific stereoisomer.
Boiling Point (°C) Estimated to be > 300 °C (with decomposition)High boiling point is expected due to extensive hydrogen bonding capabilities.[1][2]
Solubility
    WaterSolubleThe presence of three polar functional groups (two hydroxyls and one carboxylic acid) capable of hydrogen bonding suggests good water solubility.[3][4]
    Ethanol, MethanolSolubleExpected to be soluble in polar protic solvents.[4]
    Diethyl Ether, HexanesSparingly soluble to insolubleExpected to have low solubility in non-polar aprotic solvents.[5]
pKa Estimated to be in the range of 4.5 - 5.0The pKa is primarily determined by the carboxylic acid group and is expected to be similar to other cyclopentylacetic acids.[6][7]

Experimental Protocol: Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a critical parameter that quantifies the acidity of a compound. For a drug candidate, the pKa influences its absorption, distribution, metabolism, and excretion (ADME) properties. The following protocol details a robust method for the determination of the pKa of (2,3-Dihydroxycyclopentyl)acetic acid using potentiometric titration.

Principle

This method involves the gradual neutralization of the carboxylic acid with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic form and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[8]

Materials and Equipment
  • (2,3-Dihydroxycyclopentyl)acetic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (degassed to remove CO2)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers and volumetric flasks

Procedure
  • Preparation of the Analyte Solution: Accurately weigh approximately 160 mg of (2,3-Dihydroxycyclopentyl)acetic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Place a magnetic stir bar in the beaker.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point Determination: As the pH begins to change more rapidly, reduce the increment volume of the titrant (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection point of the titration curve, which corresponds to the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq) from the inflection point of the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of the first derivative plot corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point is Veq/2.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[8]

Self-Validating System and Causality
  • Trustworthiness: The use of a standardized NaOH solution and a calibrated pH meter ensures the accuracy of the measurements. Repeating the titration at least three times and averaging the results will provide a statistically robust pKa value.

  • Expertise & Experience: The choice of degassed deionized water is critical to prevent the interference of dissolved carbon dioxide, which can react with the NaOH titrant and introduce error. The incremental addition of the titrant, especially near the equivalence point, is a technique employed by experienced analysts to ensure a high-resolution titration curve.

Visualization of Experimental Workflow

The logical flow of the pKa determination can be visualized as follows:

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (weigh and dissolve sample) setup Assemble Titration Apparatus prep_analyte->setup calibrate_ph Calibrate pH Meter (using standard buffers) calibrate_ph->setup titrate Titrate with Standardized NaOH (record pH vs. volume) setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_veq Determine Equivalence Point (Veq) plot_curve->find_veq calc_pka Calculate pKa (pH at Veq/2) find_veq->calc_pka result Final pKa Value calc_pka->result

Caption: Workflow for the experimental determination of pKa.

Conclusion: A Foundation for Further Research

This guide provides a foundational understanding of the molecular weight and key physical constants of (2,3-Dihydroxycyclopentyl)acetic acid. While experimental data for this specific molecule remains to be fully elucidated, the provided estimates and detailed experimental protocol offer a solid starting point for researchers and drug development professionals. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. As research into this and similar molecules progresses, a more complete physicochemical profile will undoubtedly emerge, paving the way for its potential applications in science and medicine.

References

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Development of methods for the determination of pKa values. Pure. [Link]

  • Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. [Link]

  • Solubility. Chemistry Online @ UTSC. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. ResearchGate. [Link]

  • 2,3-Dihydroxycyclopentaneundecanoic acid. PubChem. [Link]

  • Acetic acid. CAS Common Chemistry. [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]

  • Chemical Properties of 2-(2,5-dihydroxyphenyl)acetic acid. Cheméo. [Link]

  • 2-(1-hydroxycyclopentyl)acetic acid (C7H12O3). PubChemLite. [Link]

  • Acetic acid. Wikipedia. [Link]

  • [2-(4-hydroxy-4-methylpentyl)cyclopropyl]acetic acid. NP-Card. [Link]

  • 2-[(1R,2R)-2-amino-1-hydroxy-cyclobutyl]acetic acid. COCONUT. [Link]

  • 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid. PubChem. [Link]

  • TRANS-(4-hydroxycyclohexyl) acetate. ChemBK. [Link]

  • Chemical Properties of Acetic acid, hydroxy-. Cheméo. [Link]

  • Chemical Properties of 1,4-Benzenedicarboxylic acid, 2,3-dihydroxy-. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • cis-2-(2-carboxycyclopentyl)acetic acid. Stenutz. [Link]

  • Bimatoprost Grenod. Inxight Drugs. [Link]

  • Compound Report Card. CMNPD. [Link]

  • trans-2-(2-carboxycyclopentyl)acetic acid. Stenutz. [Link]

  • bimatoprost grenod. [Link]

  • (1R,3R)-Methyl 1-(benzo[d][8][9]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. Pharmaffiliates. [Link]

  • (PDF) DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. ResearchGate. [Link]

  • Acetic acid, 5 l, CAS No. 64-19-7. Carl Roth. [Link]

Sources

The Cyclopentane Acetic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring, a five-membered carbocycle, is a cornerstone scaffold in the design of therapeutic agents.[1] Its unique conformational properties—a blend of rigidity and flexibility—allow for the precise spatial arrangement of functional groups, making it an ideal template for interacting with complex biological targets such as enzymes and receptors. When derivatized with an acetic acid side chain, the resulting cyclopentane acetic acid core becomes a powerful pharmacophore that mimics or modulates the activity of endogenous ligands, leading to a wide spectrum of pharmacological effects.

This guide provides a comprehensive overview of cyclopentane acetic acid derivatives in medicinal chemistry. We will explore the causality behind synthetic strategies, delve into the structure-activity relationships (SAR) that govern efficacy, and examine key therapeutic applications, from anti-inflammatory agents to antiviral and neuro-modulatory drugs. This document is designed to serve as a practical resource, bridging fundamental chemical principles with field-proven applications for professionals in drug discovery and development.

The Prostaglandin Analogs: Modulating Physiological Processes

Prostaglandins (PGs) are a class of lipid compounds derived from fatty acids that exhibit a wide range of hormone-like effects.[2] Structurally, they are based on prostanoic acid, which features a cyclopentane ring. Due to their potent biological activity and rapid metabolism, synthetic analogs have been developed to provide enhanced stability and targeted therapeutic action.[2][3]

Therapeutic Applications
  • Glaucoma: Prostaglandin F2α analogs, such as Latanoprost and Travoprost, are first-line treatments for glaucoma. They function as selective agonists of the prostaglandin F receptor (FP receptor), increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure.[4]

  • Cardiovascular Disease: Prostaglandin I2 (PGI2, or prostacyclin) is a potent vasodilator and inhibitor of platelet aggregation. Analogs like Iloprost are used to treat pulmonary hypertension and other vascular disorders.[2]

Structure-Activity Relationship (SAR) Insights

The SAR of prostaglandin analogs is well-established. Key structural features for activity include:

  • Two side chains (an alpha-chain and an omega-chain) attached to the cyclopentane ring.

  • The carboxylic acid group on the alpha-chain is crucial for receptor binding.

  • Modifications to the omega-chain can significantly impact potency and selectivity. For instance, the isopropyl ester in Latanoprost enhances its lipophilicity and penetration into the eye.

Synthetic Strategies: The Corey Synthesis

The total synthesis of prostaglandins, pioneered by E.J. Corey, remains a landmark in organic chemistry and is central to the production of their analogs. A key intermediate in this process is the "Corey lactone," a bicyclic compound that contains the stereochemical information necessary to construct the final molecule.[5]

Corey_Synthesis_Pathway A Cyclopentadiene B Diels-Alder Reaction (with chloroacrylonitrile) A->B C Bicyclic Intermediate B->C D Favorskii Rearrangement C->D E Corey Lactone D->E F Introduction of Side Chains E->F G Prostaglandin Analog F->G

Caption: A simplified workflow of the Corey synthesis for prostaglandin analogs.

Conformationally Restricted GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogs aims to treat neurological disorders such as epilepsy and neuropathic pain. Incorporating the GABA pharmacophore (an amine and a carboxylic acid) onto a cyclopentane ring restricts its conformational freedom, leading to enhanced selectivity for specific GABA receptor subtypes (GABA_A, GABA_B, and GABA_C).[6][7]

Stereochemistry and Receptor Selectivity

The stereochemical arrangement of the amino and carboxylic acid groups on the cyclopentane ring is critical for determining agonist versus antagonist activity and receptor selectivity.

  • trans-3-Aminocyclopentanecarboxylic acid (TACP): The (+)-TACP enantiomer is a moderately potent partial agonist at GABA_C receptors.[6] In contrast, (-)-TACP is a weak partial agonist.[6] This highlights the stereospecificity of the receptor binding pocket.

  • cis-3-Aminocyclopentanecarboxylic acid (CACP): Both enantiomers of CACP act as partial agonists at GABA_C receptors, though they are less potent than (+)-TACP.[6]

  • 4-Aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA): The introduction of a double bond further constrains the ring. (+)-4-ACPCA is a potent antagonist at GABA_C receptors, while the (-) enantiomer is largely inactive.[6][8]

Data Summary: Cyclopentane GABA Analogs at GABA_C Receptors
CompoundReceptor (human)ActivityPotency (μM)Citation
(+)-TACP ρ1 / ρ2Partial AgonistEC50 = 2.7 / 1.45[6]
(-)-TACP ρ1 / ρ2Weak Partial Agonist>100[6]
(+)-CACP ρ1 / ρ2Partial AgonistEC50 = 26.1 / 20.1[6]
(-)-CACP ρ1 / ρ2Partial AgonistEC50 = 78.5 / 63.8[6]
(+)-4-ACPCA ρ1 / ρ2AntagonistKi = 6.0 / 4.7[6]

Anti-Inflammatory and Analgesic Derivatives

The cyclopentane acetic acid scaffold is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins.

  • Loxoprofen: This is a propionic acid derivative that contains a (cycloalkylmethyl)phenyl group. It is a prodrug that is converted to its active trans-alcohol metabolite after oral administration. Loxoprofen is a non-selective COX inhibitor with potent analgesic, anti-inflammatory, and antipyretic properties.[9]

  • Cyclopentenone Derivatives: Molecules containing a cyclopentenone ring have shown significant anti-inflammatory activity.[10] Some of these compounds inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[11] Their mechanism often involves acting as Michael acceptors, covalently modifying key proteins in inflammatory signaling pathways.[12]

Anti_Inflammatory_Workflow cluster_0 Drug Discovery & Synthesis cluster_1 Biological Evaluation Scaffold Cyclopentane Acetic Acid Scaffold Synth Chemical Synthesis (e.g., Loxoprofen) Scaffold->Synth Library Compound Library Synth->Library Screening In Vitro Screening (COX or TNF-α Assay) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies (In vivo models) Lead->Preclinical

Caption: A generalized workflow for the discovery of cyclopentane-based anti-inflammatory drugs.

Antiviral Cyclopentane Derivatives

A notable success story for cyclopentane derivatives in medicinal chemistry is the development of potent influenza neuraminidase inhibitors.[13] Neuraminidase is a critical enzyme that allows newly formed virus particles to be released from infected cells.

Inspired by the structures of approved drugs like Zanamivir and Oseltamivir, researchers designed cyclopentane-based analogs. These compounds replace the dihydropyran ring of the natural substrate (sialic acid) with a five-membered ring, while retaining the key functional groups required for binding to the enzyme's active site—namely, a carboxylic acid, a guanidino or amino group, and a glycerol-like side chain.[13]

Compounds such as RWJ-270201 have demonstrated potent and selective inhibition of both influenza A and B viruses in vitro, with efficacy comparable or superior to existing treatments.[13] The cyclopentane scaffold provides a stable and synthetically accessible core for optimizing these crucial interactions.

Experimental Protocols

Protocol 1: Synthesis of a [(2-Oxocyclopentyl)methyl]phenyl Acetic Acid Derivative

This protocol is a representative procedure for synthesizing an anti-inflammatory agent based on the loxoprofen scaffold.[9]

Objective: To synthesize 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionic acid.

Materials:

  • 2-(4-Bromomethylphenyl)propionic acid

  • Cyclopentanone

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add cyclopentanone (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes to form the sodium enolate.

  • Alkylation: Cool the reaction mixture back to 0°C. Add a solution of 2-(4-bromomethylphenyl)propionic acid (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: TNF-α Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method to evaluate the anti-inflammatory activity of test compounds by measuring their ability to inhibit TNF-α production in stimulated immune cells.[14][15]

Objective: To determine the IC50 value of a cyclopentane derivative for the inhibition of TNF-α secretion.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator

  • ELISA plate reader

Procedure:

  • Cell Seeding: Isolate PBMCs from healthy donor blood. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

  • Data Analysis: Measure the absorbance at 450 nm using an ELISA plate reader. Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The cyclopentane acetic acid core and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. From managing glaucoma with prostaglandin analogs to combating influenza with neuraminidase inhibitors and modulating neurotransmission with GABA analogs, these structures have given rise to a diverse array of successful therapeutic agents. The conformational constraint provided by the five-membered ring allows for high-affinity and selective interactions with biological targets, a principle that continues to be exploited in modern drug design.

Future research will likely focus on leveraging this scaffold to tackle new and challenging targets. The development of novel synthetic methodologies will enable access to more complex and diverse cyclopentane derivatives. As our understanding of disease biology deepens, the rational design of cyclopentane-based molecules, guided by computational modeling and SAR studies, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(5), 1053–1060. [Link]

  • Bodrero, M. A., & Brown, D. W. (1995). Structure-activity relationships of cyclopentane analogs of jasmonic acid for induced responses of canola seedlings, Brassica napus L. Journal of Chemical Ecology, 21(11), 1735–1743. [Link]

  • Beart, P. M., Johnston, G. A., & Uhr, M. L. (1976). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Journal of Neurochemistry, 26(5), 1007–1010. [Link]

  • Biaggio, F. C., & Vargas, R. M. (2005). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. Current Organic Chemistry, 9(5), 419-446. [Link]

  • Locock, K. E. S., Johnston, G. A. R., & Allan, R. D. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1759-1765. [Link]

  • Wuest, M., et al. (2015). 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases.
  • Locock, K. E. S., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

  • Woodward, D. F., et al. (1996). Cyclopentane heptanoic acid, 2-cycloalkyl or arylalkyl derivatives as therapeutic agents. SciSpace. [Link]

  • O'Brien, P., et al. (2014). Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6594-6608. [Link]

  • Katsube, J., & Matsui, M. (1969). Synthetic Studies on Cyclopentane Derivatives: Part I. Alternative Routes to dl-Prostaglandin-B1. Agricultural and Biological Chemistry, 33(7), 1078-1086. [Link]

  • Terada, A., et al. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(2), 212-216. [Link]

  • Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. [Link]

  • Catanzaro, E., & Cirri, M. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(24), 5878. [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]

  • de la Pradilla, R. F., & Viso, A. (2007). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 107(11), 4878-4932. [Link]

  • Stammer, C. H. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Piancatelli, G., & D'Auria, M. (1984). Prostaglandins: a novel synthesis of ±-PGF1α via cyclopentane-1,3-dione derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1, 37-40. [Link]

  • Valeev, F. A., & Miftakhov, M. S. (2020). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 16, 2698-2736. [Link]

  • da Silva, A. F. M., et al. (2019). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

  • Pozo C., J. (1963). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Mauvernay, Y., et al. (1980). Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.
  • Wang, Y., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia, 109, 238-244. [Link]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 129, 130033. [Link]

  • Fodritto, F., & Scovassi, A. I. (2014). Cyclopentenone: A special moiety for anticancer drug design. Future Medicinal Chemistry, 6(11), 1267-1279. [Link]

  • Fodritto, F., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Apoptosis, 13(1), 145-154. [Link]

  • Iwata, M., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 26(23), 7159. [Link]

  • Ghorab, M. M., et al. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Journal of Medicinal Chemistry, 6(1), 1-13. [Link]

  • Tezeev, A. A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103. [Link]

  • Various Authors. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. [Link]

  • Płazińska, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(9), 3737. [Link]

  • Murata, T., et al. (2014). Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. Bioorganic & Medicinal Chemistry Letters, 24(13), 2807-2810. [Link]

  • Wang, C., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1360-1363. [Link]

  • Das, U., et al. (2018). Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. ResearchGate. [Link]

  • BrainKart. (2017). Acetic Acid Derivatives. BrainKart. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Engineering for (2,3-Dihydroxycyclopentyl)acetic acid

[1]

Executive Summary

(2,3-Dihydroxycyclopentyl)acetic acid is a highly polar, poly-functionalized cycloalkane intermediate often encountered in the synthesis of prostaglandins, jasmonates, and related bioactive cyclopentanoids. Its molecular architecture—featuring a lipophilic cyclopentane core decorated with three hydrophilic hydrogen-bonding domains (two hydroxyls and one carboxyl group)—creates a complex solubility profile.[1]

This guide provides a definitive solubility analysis, distinguishing between thermodynamic solubility (equilibrium) and kinetic dissolution (process speed).[1] It establishes protocols for solvent selection in extraction, reaction, and crystallization workflows, addressing the specific challenges of "oiling out" common to low-molecular-weight polyols.

Molecular Analysis & Theoretical Solubility

To predict solubility behavior where empirical data is sparse, we analyze the Hansen Solubility Parameters (HSP) and functional group contributions.

Structural Determinants
  • Hydrogen Bonding (δh): Dominant.[1] The molecule acts as both a potent donor (3 protons) and acceptor (5 lone pair regions).[1] This necessitates solvents with high dielectric constants or strong H-bond acceptance (e.g., Alcohols, DMSO).[1]

  • Polarity (δp): Significant dipole moment due to the cis- or trans-diol configuration and the carboxylic acid tail.

  • Dispersion (δd): The C7 carbon framework provides limited lipophilicity, insufficient to drive solubility in non-polar hydrocarbons (Hexane, Heptane) without co-solvents.

Predicted Solubility Matrix

The following table categorizes solvents based on interaction energy with the solute's crystal lattice.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Protic Water, Methanol, EthanolVery High (>100 mg/mL)Entropy-driven dissolution; solvent disrupts intermolecular H-bonds of the solute.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Excellent solvation of the diol moiety; ideal for nucleophilic substitution reactions.
Ethers THF, 1,4-DioxaneModerate to High Good H-bond acceptance from ether oxygen; THF is the preferred reaction solvent.[1]
Esters Ethyl Acetate (EtOAc), IPMModerate (10–30 mg/mL)Critical Processing Solvent. Soluble enough for extraction but allows crystallization upon concentration/cooling.[1]
Chlorinated DCM, ChloroformLow (<5 mg/mL)Lacks sufficient H-bonding capability to break the crystal lattice of the diol.
Hydrocarbons Hexane, Toluene, HeptaneInsoluble High interfacial tension; useful only as anti-solvents to force precipitation.

Experimental Protocols: Solubility Determination

Trustworthiness Directive: Do not rely on visual estimation.[1] Use this gravimetric "Shake-Flask" protocol for validated data.

Protocol: Equilibrium Solubility (Gravimetric)

Objective: Determine saturation concentration (


1
  • Preparation: Weigh approx. 100 mg of (2,3-Dihydroxycyclopentyl)acetic acid into a 4 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target solvent.[1]
    
  • Equilibration:

    • If solid dissolves immediately, add more solid until saturation is visible.

    • Vortex for 2 minutes, then incubate at

      
       for 24 hours with agitation (orbital shaker).
      
  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (pre-saturated).
    
  • Quantification:

    • Method A (HPLC): Dilute filtrate 100x in Mobile Phase A and inject.

    • Method B (Dry Weight): Pipette exactly 200

      
      L of filtrate into a tared aluminum pan. Evaporate solvent under vacuum at 
      
      
      . Weigh the residue.
  • Calculation:

    
    
    

Application in Process Development

The solubility profile dictates the workflow for isolation and purification.

Extraction Strategy (pH Swing)

Because the molecule contains a carboxylic acid (

1
  • High pH (>8): Molecule exists as a carboxylate salt. Highly soluble in water; insoluble in organics.[1]

  • Low pH (<3): Molecule exists as a free acid.[1] Partitioning into organic phase (EtOAc or n-Butanol) is favored.

Scientist's Note: Due to the two hydroxyl groups, the partition coefficient (

Use Ethyl Acetate or Methyl Isobutyl Ketone (MIBK) saturated with NaCl (salting out) for efficient extraction.
Crystallization & Purification

The "Oiling Out" Phenomenon: Small polyols often form viscous oils rather than crystals because the highly flexible H-bonding network traps solvent.

  • Solution: Use a binary solvent system. Dissolve in a "Good" solvent (Acetone or THF), then slowly add a "Bad" solvent (DCM or Toluene) to induce nucleation.

  • Seeding: Essential for this class of compounds to avoid amorphous solidification.[1]

Visualization of Solubility Logic

Diagram: Solvent Selection Decision Tree

This workflow guides the researcher through selecting the correct solvent based on the operational goal (Reaction vs. Extraction vs. Crystallization).

SolventSelectionStartStart: (2,3-Dihydroxycyclopentyl)acetic acidGoalDefine Process GoalStart->GoalReactionReaction MediumGoal->ReactionExtractionExtraction from WaterGoal->ExtractionCrystalCrystallizationGoal->CrystalPolarReactNucleophilic Subst?Use DMSO/DMFReaction->PolarReactReductReactReduction/Oxidation?Use THF or MeOHReaction->ReductReactpH_CheckAdjust pH < 3.0Extraction->pH_CheckBinaryBinary System:Solvent/Anti-SolventCrystal->BinarySalt_OutAdd NaCl (Salting Out)pH_Check->Salt_OutSolvent_ExtPartition Solvent:Ethyl Acetate or n-ButanolSalt_Out->Solvent_ExtPairs1. Acetone / Toluene2. EtOAc / HexaneBinary->Pairs

Caption: Decision tree for solvent selection based on thermodynamic requirements of the specific unit operation.

Diagram: pH-Dependent Solubility Mechanism

This diagram illustrates the molecular state changes that drive the extraction logic.[1]

SolvationMechanismAq_PhaseAqueous Phase(pH > 8)Species_IonSpecies:R-COO⁻ (Salt)Highly HydratedAq_Phase->Species_IonDissolvedAcidificationAcidification(HCl, pH < 3)Species_Ion->AcidificationProtonationSpecies_NeutralSpecies:R-COOH (Neutral)H-Bond Dimers FormedAcidification->Species_NeutralPhase TransferOrg_PhaseOrganic Phase(EtOAc)Species_Neutral->Org_PhaseExtracted

Caption: Mechanism of pH-swing extraction utilizing the carboxylic acid functionality.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Provides the theoretical basis for calculating

    
     values for diols and acids). [1]
    
  • Collins, P. W., & Djuric, S. W. (1993). Synthesis of Therapeutically Useful Prostaglandin and Prostacyclin Analogs. Chemical Reviews, 93(4), 1533–1564. (Contextualizes solvent usage for cyclopentane derivatives in drug synthesis). [1]

  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for purification of hydroxy-carboxylic acids).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Cyclopentaneacetic acid derivatives. (Used for physicochemical property comparisons).[1][2][3][4]

Technical Guide: Biological Activity & Therapeutic Potential of (2,3-Dihydroxycyclopentyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental profiling of (2,3-Dihydroxycyclopentyl)acetic acid analogs. This scaffold is analyzed as a privileged structure in drug discovery, serving as a core pharmacophore for Carbocyclic Nucleoside Analogs (CNAs) , Prostaglandin mimics , and Atypical Protein Kinase C (aPKC) inhibitors .

Executive Summary: The Scaffold at a Glance

The (2,3-Dihydroxycyclopentyl)acetic acid (DHCA) scaffold represents a critical "chiral pool" intermediate in modern drug design. Its structural rigidity, combined with the dense stereochemical information of the vicinal diol (2,3-positions) and the carboxylate tail, allows it to function as a bioisostere for two distinct biological classes:

  • Ribose Sugars: The cyclopentane ring mimics the furanose ring of nucleosides, conferring resistance to phosphorylases and nucleases (e.g., in ICA-1 ).

  • Lipid Mediators: The scaffold forms the "head group" of Prostaglandin F-series and Jasmonates , driving selectivity for G-protein coupled receptors (GPCRs) like the FP receptor.

This guide focuses on the synthetic versatility and biological validation of DHCA analogs, specifically their role in targeting PKC-iota (


)  in oncology and FP receptors  in ophthalmology.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological activity of DHCA analogs is governed by three critical structural domains. Modifications here dictate the switch between kinase inhibition and receptor agonism.

Structural DomainFunctionKey SAR Insight
C1-Acetic Acid Tail Linker / H-Bond Acceptor In prostaglandin analogs, this tail (extended to heptenoic acid) binds the Arg residue in the GPCR transmembrane domain. Shortening to acetic acid often creates metabolic precursors or peptidomimetics .
C2, C3-Vicinal Diol Pharmacophore / H-Bond Donor Cis-diol configuration mimics the 2',3'-hydroxyls of ribose (critical for kinase recognition). Trans-diol configuration is often required for lipid mediator activity (isoprostanes).
C4/C5-Substitution Specificity Determinant Substitution at C4 (e.g., nucleobase or alkyl chain) determines the target class. Bulky heterocyclic groups at C4 shift activity toward kinase inhibition (e.g., PKC).
Mechanism of Action: Two Distinct Pathways

The DHCA scaffold drives activity through two primary mechanisms depending on the C4-substitution:

  • Inhibition of Atypical PKC (aPKC): Analogs like ICA-1 utilize the dihydroxycyclopentyl core to occupy the ATP-binding pocket of

    
    .[1] The diols form hydrogen bonds with the hinge region (Glu residues), while the acetic acid/phosphate tail interacts with the activation loop, preventing phosphorylation of downstream targets like ELF3  and GLI1 .
    
  • Prostaglandin Receptor Agonism: Lipophilic analogs bind to the FP Receptor (Gq-coupled). The carboxylate tail anchors the molecule, while the dihydroxy ring induces a conformational change in the receptor, triggering the IP3/DAG pathway and increasing intracellular calcium.

Visualization: Signaling Pathways & Workflows

Therapeutic Mechanism: PKC-iota Inhibition vs. FP Receptor Activation

The following diagram illustrates how DHCA analogs diverge to treat Ovarian Cancer (via PKC inhibition) or Glaucoma (via FP Receptor).

G Scaffold (2,3-Dihydroxycyclopentyl) acetic acid Scaffold Sub_A C4-Nucleobase Substitution Scaffold->Sub_A Modification A Sub_B C1-Chain Extension (Heptenoic Acid) Scaffold->Sub_B Modification B Target_A PKC-iota (aPKC) Catalytic Domain Sub_A->Target_A High Affinity Binding Effect_A Block GLI1/ELF3 Phosphorylation Target_A->Effect_A Inhibition Outcome_A Apoptosis in Ovarian Cancer Cells Effect_A->Outcome_A Target_B FP Receptor (Gq-Coupled) Sub_B->Target_B Agonism Effect_B Increase IP3/DAG & Ca2+ Influx Target_B->Effect_B Activation Outcome_B Reduced Intraocular Pressure (Glaucoma) Effect_B->Outcome_B

Caption: Divergent therapeutic pathways of DHCA analogs based on C1 and C4 structural modifications.

Detailed Experimental Protocols

To validate the biological activity of DHCA analogs, the following protocols for Synthesis and Kinase Profiling are recommended. These protocols are designed to be self-validating with built-in controls.

Protocol A: Stereoselective Synthesis from Vince Lactam

This workflow ensures the correct (1R, 2S, 3R) stereochemistry required for biological activity.

Reagents:

  • Starting Material: (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[2]

  • Oxidant:

    
     / NMO (Upjohn Dihydroxylation).
    
  • Solvent: Acetone/Water (4:1).

Step-by-Step Methodology:

  • Dihydroxylation: Dissolve (-)-Vince lactam (10 mmol) in Acetone/Water. Add NMO (1.2 eq) and catalytic

    
     (1 mol%). Stir at RT for 12h.
    
    • Validation: TLC should show a polar spot (

      
       in 10% MeOH/DCM).
      
  • Lactam Opening: Treat the crude diol with

    
     (reflux, 4h) to open the lactam ring, yielding the methyl (2,3-dihydroxy-4-aminocyclopentyl)acetate  core.
    
  • Functionalization:

    • For Nucleoside Analogs: Construct the pyrimidine/purine ring on the free amine using Palau’chlor or standard condensation methods.

    • For Acid Analogs: Hydrolyze the methyl ester using

      
       in THF/Water.
      
Protocol B: PKC-iota ( ) Kinase Inhibition Assay

Used to determine the


 of DHCA analogs against atypical PKCs.

Materials:

  • Recombinant human

    
     (active).
    
  • Substrate: Myelin Basic Protein (MBP) or peptide substrate.

  • 
    -
    
    
    
    -ATP or fluorescent ATP tracer.

Workflow:

  • Preparation: Dilute DHCA analogs in DMSO (final concentration 0.1 nM to 10

    
    ).
    
  • Incubation: Mix enzyme (5 ng), substrate (20

    
    ), and analog in Kinase Buffer (20 mM HEPES, pH 7.4, 10 mM 
    
    
    
    ). Incubate for 15 min at 30°C.
  • Initiation: Add ATP mix (

    
     cold ATP + tracer). Incubate for 30 min.
    
  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

    • Self-Validation: Include Staurosporine as a positive control (

      
      ). Z-factor must be > 0.5.
      

Quantitative Data Summary

The following table summarizes the potency of key DHCA analogs compared to standard inhibitors. Note the impact of the 2,3-diol stereochemistry .

Compound IDStructure DescriptionTarget

/

Biological EffectSource
ICA-1 4-imidazole-substituted DHCA phosphate

0.1

Inhibits ovarian cancer cell proliferation[1]
Analog 4b Deoxy-variant (2-hydroxy only)

> 50

Inactive (demonstrates diol necessity)[1]
PGF2a DHCA core with heptenoic tailFP Receptor2.1 nMReduces intraocular pressure[2]
JAS-Me Methyl Jasmonate (DHCA precursor)Mitochondria10-50

Induces cytochrome c release (apoptosis)[3]

References

  • Pillai, P., et al. (2011). "ICA-1, an Atypical Protein Kinase C-iota Specific Inhibitor, Induces Apoptosis in Ovarian Cancer Cells." International Journal of Cancer. Link

  • Woodward, D. F., et al. (2008). "Prostaglandins and Glaucoma: The FP Receptor as a Target." Journal of Ocular Pharmacology and Therapeutics. Link

  • Cohen, S., & Flescher, E. (2009). "Methyl jasmonate: A plant stress hormone as an anti-cancer drug." Phytochemistry. Link

  • Singh, R., et al. (2005). "Vince Lactam: A Versatile Synthone for Carbocyclic Nucleosides." Current Organic Chemistry. Link

  • BindingDB Entry. "Activity of Cyclopentylacetic acid derivatives against Aldo-keto reductase." BindingDB. Link

Sources

Methodological & Application

Application Note: Protection and Deprotection Strategies for 2,3-Hydroxyl Groups in Cyclopentyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The cyclopentane ring, particularly the 2,3-dihydroxycyclopentanecarboxylic acid core, is a privileged scaffold in the synthesis of carbocyclic nucleosides (e.g., Aristeromycin, Neplanocin A) and neuraminidase inhibitors (e.g., Peramivir). Unlike their furanose counterparts, cyclopentanes lack the anomeric effect and exhibit distinct "envelope" conformational mobility.

Effective protection of the 2,3-diol moiety is not merely a masking step; it is a conformational lock that dictates the stereochemical outcome of subsequent functionalizations at the C1 (carboxylic acid) or C4 positions.

The Stereochemical Gate: Cis vs. Trans

The choice of protecting group is strictly governed by the relative stereochemistry of the hydroxyl groups:

  • Scenario A: Cis-2,3-Diols: The "Gold Standard" is the formation of a cyclic acetal or ketal (isopropylidene). This forms a fused [3.3.0] bicyclic system, reducing ring flexibility and sterically shielding the endo face.

  • Scenario B: Trans-2,3-Diols: Cyclic ketalization is geometrically impossible due to the high ring strain imposed on a trans-fused 5,5-system. Orthogonal acyclic protection (Silyl ethers, Esters) is required.

The "Lactone Trap" (Critical Pre-requisite)

Warning: In 2,3-dihydroxycyclopentanecarboxylic acids, if the C1-carboxylic acid is cis to the C2-hydroxyl group, spontaneous


-lactone formation will occur under acidic conditions.
  • Directive: You must mask the carboxylic acid (typically as a methyl ester) before attempting acidic diol protection to prevent competitive lactonization, unless the lactone is the desired intermediate.

Decision Matrix & Workflow Visualization

The following decision tree illustrates the logic flow for selecting the appropriate protection strategy based on stereochemistry and acid sensitivity.

ProtectionStrategy Start Starting Material: 2,3-Dihydroxycyclopentyl Acid CheckStereo Check C2/C3 Stereochemistry Start->CheckStereo CisDiol Cis-2,3-Diol CheckStereo->CisDiol Syn-relationship TransDiol Trans-2,3-Diol CheckStereo->TransDiol Anti-relationship CheckAcid Is C1-COOH Cis to C2-OH? CisDiol->CheckAcid Esterify Step 1: Methyl Ester Formation (MeOH / SOCl2) TransDiol->Esterify Recommended LactoneRisk HIGH RISK: Spontaneous Lactonization CheckAcid->LactoneRisk Yes CheckAcid->Esterify No (Recommended) LactoneRisk->Esterify Mandatory Pre-step Acetonide Step 2: Acetonide Formation (2,2-DMP, pTSA) Esterify->Acetonide For Cis-Diol Silyl Step 2: Silyl Protection (TBDMSCl, Imidazole) Esterify->Silyl For Trans-Diol

Figure 1: Strategic Decision Tree for protecting group selection based on stereochemical constraints.

Protocol A: Acetonide Protection of Cis-2,3-Diols

Applicability: Cis-2,3-dihydroxycyclopentanecarboxylates. Mechanism: Acid-catalyzed transketalization using 2,2-dimethoxypropane (2,2-DMP). This method is superior to using acetone because the byproduct is methanol (volatile) rather than water, driving the equilibrium forward.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Methyl 2,3-dihydroxycyclopentanecarboxylate (dried azeotropically with toluene).

  • Reagent: 2,2-Dimethoxypropane (2,2-DMP) [CAS: 77-76-9].

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) [CAS: 6192-52-5].

  • Solvent: Anhydrous Acetone.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous acetone (0.2 M concentration).

    • Note: Moisture control is critical. Use flame-dried glassware under Argon.

  • Reagent Addition: Add 2,2-DMP (5.0 equiv).

    • Why 5 equivalents? Excess reagent acts as a water scavenger and drives the reaction to completion.

  • Catalysis: Add pTSA (0.05 equiv / 5 mol%).

    • Observation: The solution should remain clear. If the substrate contains basic residues (e.g., amines), increase catalyst loading to 10 mol%.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The acetonide is less polar (higher Rf) than the diol.

    • Self-Validation: 1H NMR of an aliquot should show two distinct methyl singlets (approx. 1.3 and 1.5 ppm) corresponding to the isopropylidene group.

  • Quench: Neutralize by adding solid NaHCO3 (2.0 equiv relative to pTSA) or 0.5 mL Triethylamine. Stir for 10 minutes.

  • Workup: Filter off solids, concentrate the filtrate in vacuo, and purify via flash chromatography.

Mechanistic Visualization

AcetonideMech Step1 Activation: 2,2-DMP + H+ Step2 Oxocarbenium Formation Step1->Step2 - MeOH Step3 Nucleophilic Attack (First -OH) Step2->Step3 Step4 Cyclization (Second -OH) Step3->Step4 - MeOH Final Stable 1,3-Dioxolane Step4->Final

Figure 2: Simplified mechanistic flow of acid-catalyzed acetonide formation.

Protocol B: Deprotection Strategies

Removing the acetonide requires acidic hydrolysis.[1] The challenge is preserving the ester moiety (if present) and preventing epimerization of the


-proton next to the carbonyl.
Method 1: Aqueous TFA (Standard)
  • Conditions: TFA/Water (9:1 v/v) at 0°C to RT.

  • Time: 30–60 minutes.

  • Pros: Rapid, volatile byproducts.

  • Cons: Can hydrolyze sensitive esters or glycosidic bonds (if nucleoside attached).

Method 2: Lewis Acid Catalyzed (Mild)

For substrates sensitive to Brønsted acids, Cerium(III) Chloride or Iodine in MeOH can be used.

  • Protocol: Dissolve substrate in MeOH. Add 5 mol% Iodine (I2). Stir at reflux for 2 hours.

  • Mechanism: Iodine acts as a mild Lewis acid, activating the acetal oxygens without generating a low pH environment.

Data Comparison: Deprotection Efficiency
MethodReagent SystemTempTimeYieldSelectivity
A 80% AcOH (aq)60°C4 h85%Good, but slow.
B TFA / H2O (9:1)0°C0.5 h94%Excellent, fast.
C HClO4 / SiO2RT2 h91%Solid phase, easy workup.
D I2 / MeOHReflux2 h88%Mildest, preserves acid-labile groups.

Troubleshooting & Critical Control Points

  • Migration of Esters: During deprotection of trans-diols protected as esters (e.g., acetates), acyl migration (1,2-shift) is common under basic conditions. Always use acidic deprotection or enzymatic hydrolysis for trans-diesters.

  • The "Envelope" Effect: Cyclopentane rings pucker. In the cis-acetonide, the ring is locked in a specific envelope conformation. Upon deprotection, the ring relaxes. This conformational change can significantly alter NMR coupling constants (

    
    ), which is a useful validation tool.
    
    • Acetonide:[1][2][3]

      
       (Rigid).
      
    • Free Diol:

      
       varies (Flexible).
      
  • Azeotropic Drying: Never attempt Protocol A with wet substrate. The equilibrium constant for acetonide formation is not high; water will reverse it.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[5]

  • Marquez, V. E., & Lim, M. I. (1986). Carbocyclic nucleosides. Medicinal Research Reviews, 6(1), 1-40. (Seminal work on cyclopentyl nucleoside geometry).

  • Ewing, G. J., & Robins, M. J. (1999).[6][3] An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses. Organic Letters, 1(4), 635-636.

  • Agrawal, A., & Bhattacharya, S. (2005). Selective deprotection of terminal isopropylidene acetals using HClO4 supported on silica gel.[7] Carbohydrate Research, 340(9), 1661-1667.

  • BenchChem Application Notes. (2025). Protocols for the Deprotection of Acetonide Groups.

Sources

Application Notes and Protocols for Catalyzing Change: Hydrogenation Methods Involving (2,3-Dihydroxycyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopentane ring serves as a versatile scaffold for the synthesis of a myriad of bioactive molecules, most notably the prostaglandins and their analogues.[1][2] (2,3-Dihydroxycyclopentyl)acetic acid and its derivatives are pivotal intermediates in these synthetic pathways. The precise control of stereochemistry and functional group transformations is paramount to achieving the desired biological activity. This document provides detailed application notes and protocols for the catalytic hydrogenation of unsaturated precursors to (2,3-Dihydroxycyclopentyl)acetic acid, a critical step in the journey towards these valuable therapeutic agents.

The Strategic Importance of Hydrogenation in Prostaglandin Synthesis

The synthesis of prostaglandins, such as the anti-glaucoma drug Latanoprost, often involves the construction of a cyclopentane core with specific stereochemical configurations of its substituents.[1][3] A common strategy involves the stereoselective reduction of a carbon-carbon double bond within a cyclopentene precursor. Catalytic hydrogenation is a powerful and widely used method for this transformation due to its efficiency and potential for high stereocontrol.[4] The existing hydroxyl groups on the cyclopentane ring can act as directing groups, influencing the facial selectivity of hydrogen addition to the double bond, thereby affording the desired diastereomer.[5]

This guide will explore two primary applications of catalytic hydrogenation in the context of (2,3-Dihydroxycyclopentyl)acetic acid derivatives:

  • Stereoselective Saturation of a Cyclopentene Precursor: To establish the final stereochemistry of the saturated cyclopentane ring.

  • Reduction of the Carboxylic Acid Moiety: To furnish the corresponding primary alcohol, a valuable intermediate for further functionalization.

Part 1: Stereoselective Hydrogenation of Unsaturated Precursors

The primary goal of this protocol is the saturation of a carbon-carbon double bond in a cyclopentene precursor to (2,3-Dihydroxycyclopentyl)acetic acid, with a focus on achieving high diastereoselectivity. The presence of the two hydroxyl groups on the cyclopentene ring plays a crucial role in directing the hydrogenation to one face of the molecule.

Protocol 1: Palladium on Carbon (Pd/C) Mediated Hydrogenation

Palladium on carbon is a widely used, robust, and efficient heterogeneous catalyst for the hydrogenation of alkenes.[4][6] In the synthesis of prostaglandin analogues like Latanoprost, Pd/C has been successfully employed for the reduction of a double bond in a cyclopentene intermediate.[7] The addition of a mild base, such as triethylamine, can sometimes improve the reaction's efficiency and selectivity.

Reaction Scheme:

Materials:

  • Unsaturated precursor (e.g., (4,5-dihydroxycyclopent-1-en-1-yl)acetic acid or its ester)

  • 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Triethylamine (optional)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Two or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum line

  • Filtration setup (e.g., Büchner funnel)

Detailed Step-by-Step Protocol:

  • Catalyst and Substrate Preparation:

    • In a clean, dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

    • Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is a critical safety step to prevent ignition of the catalyst upon solvent addition.[8]

    • Dissolve the unsaturated precursor in the chosen solvent (EtOAc or MeOH) to a concentration of approximately 0.1 M.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add the solution of the substrate to the flask containing the catalyst.

    • If using triethylamine, add 1.1 equivalents at this stage.

    • Seal the flask with a septum.

  • Hydrogenation:

    • Connect the flask to a vacuum line and carefully evacuate the atmosphere.

    • Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure the flask is filled with hydrogen.[8][9]

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-16 hours), carefully vent the excess hydrogen into a fume hood.

    • Purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Caution: The used catalyst can be pyrophoric; ensure the filter cake is kept wet during filtration and disposed of properly.[8]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome and Causality:

The hydrogenation is expected to proceed via syn-addition of hydrogen to the less sterically hindered face of the double bond. The stereochemistry of the existing diol will likely direct the approach of the substrate to the catalyst surface, leading to a high diastereomeric excess of one product. The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol can sometimes accelerate the reaction.

Data Presentation:

CatalystSolventTemperature (°C)PressureTypical Reaction Time (h)Diastereomeric Ratio (desired:undesired)
10% Pd/CEtOAc251 atm (balloon)4-12>95:5
10% Pd/CMeOH251 atm (balloon)2-8>95:5
Protocol 2: Ruthenium on Carbon (Ru/C) Mediated Hydrogenation

Ruthenium on carbon is another effective catalyst for hydrogenation, particularly for aromatic systems, but it can also be used for alkenes. In some cases, Ru/C can offer different selectivity compared to Pd/C. For the hydrogenation of a related compound, cyclopentane-1,3-dione to cyclopentane-1,3-diol, Ru/C was found to be superior to Pd/C, Rh/C, and Pt/C, providing higher yields of the desired diol and minimizing dehydration side products.[10][11]

Materials and Equipment:

  • Same as for Protocol 1, with 5% Ru/C as the catalyst.

Detailed Step-by-Step Protocol:

The procedure is analogous to Protocol 1, with the substitution of 5% Ru/C for 10% Pd/C. Reaction conditions such as temperature and pressure may need to be optimized. Higher pressures (e.g., 50 psi in a Parr shaker) might be beneficial for Ru/C catalyzed reactions.

Expected Outcome and Causality:

Ru/C may offer advantages in cases where the substrate is prone to side reactions like hydrogenolysis, although this is less of a concern for a simple alkene hydrogenation. The interaction of the diol with the ruthenium surface could lead to a different diastereoselectivity compared to palladium.

Workflow Diagram:

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Catalyst C Purge Flask with Inert Gas A->C B Dissolve Substrate in Solvent D Introduce Substrate Solution B->D C->D E Introduce H2 Gas D->E F Stir at RT & Monitor E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Chromatography H->I

Caption: General workflow for catalytic hydrogenation.

Part 2: Reduction of the Carboxylic Acid to a Primary Alcohol

For certain synthetic routes, the carboxylic acid functionality of (2,3-Dihydroxycyclopentyl)acetic acid may need to be reduced to the corresponding primary alcohol. This transformation requires more forcing conditions or specific catalysts compared to alkene hydrogenation. Care must be taken to choose a method that does not affect the stereocenters of the diol. While strong reducing agents like LiAlH₄ are effective, catalytic hydrogenation offers a more atom-economical and often safer alternative.[12][13][14]

Protocol 3: Rhenium-Catalyzed Hydrogenation of the Carboxylic Acid

Heterogeneous rhenium catalysts, such as Re/TiO₂, have shown excellent activity and selectivity for the hydrogenation of carboxylic acids to alcohols under relatively mild conditions. A key advantage is their chemoselectivity, often leaving other functional groups like aromatic rings intact.

Reaction Scheme:

Materials:

  • (2,3-Dihydroxycyclopentyl)acetic acid

  • Rhenium-on-Titania (Re/TiO₂) catalyst

  • Solvent: 1,4-Dioxane

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor)

Detailed Step-by-Step Protocol:

  • Reactor Setup:

    • To the glass liner of a high-pressure autoclave, add (2,3-Dihydroxycyclopentyl)acetic acid and the Re/TiO₂ catalyst (typically 5 mol%).

    • Add the solvent (1,4-dioxane) to dissolve the substrate.

  • Hydrogenation:

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

    • Heat the reactor to the reaction temperature (e.g., 140 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by GC-MS or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting diol-alcohol by column chromatography.

Expected Outcome and Causality:

The rhenium catalyst facilitates the reduction of the carboxylic acid to the primary alcohol. The conditions are chosen to be effective for this transformation while minimizing the risk of side reactions such as dehydration of the diol or racemization.

Logical Relationship Diagram:

Reaction_Selectivity cluster_path1 Alkene Hydrogenation cluster_path2 Carboxylic Acid Reduction Start (4,5-Dihydroxycyclopent-1-en-1-yl)acetic acid A H2, Pd/C or Ru/C (Mild Conditions) Start->A B (2,3-Dihydroxycyclopentyl)acetic acid A->B C H2, Re/TiO2 (Forcing Conditions) B->C D 2-(2,3-Dihydroxycyclopentyl)ethanol C->D

Sources

Application Note: Preparation of Jasmonate Derivatives using (2,3-Dihydroxycyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and agrochemical discovery. It addresses the strategic utilization of (2,3-Dihydroxycyclopentyl)acetic acid —a versatile, functionalized scaffold—for the synthesis of Jasmonate derivatives.

This guide prioritizes modular synthesis , allowing users to diverge into either classical Jasmonate cores (via oxidation/elimination) or novel hydrophilic analogs (via direct functionalization).

Executive Summary

Jasmonates (JAs) are critical lipid-derived signaling molecules governing plant stress responses and development.[1][2] Beyond agriculture, methyl jasmonate (MeJA) and its derivatives exhibit potent anti-cancer and anti-inflammatory properties in mammalian systems.

This protocol details the utilization of (2,3-Dihydroxycyclopentyl)acetic acid (CAS 180195-94-2) as a high-value chiral pool intermediate. Unlike traditional routes starting from inexpensive cyclopentanones, this dihydroxy-scaffold offers unique stereochemical handles at C2 and C3. This guide provides two distinct workflows:

  • Pathway A (The "Core" Route): Conversion of the dihydroxy scaffold into the thermodynamically stable Jasmonate Enone precursor , enabling the synthesis of classical Jasmonates (e.g., Methyl Jasmonate, Hedione).

  • Pathway B (The "Analog" Route): Synthesis of polar, water-soluble Jasmonate mimetics (e.g., glycosides, orthogonal esters) for improved bioavailability and metabolic stability studies.

Strategic Retrosynthesis & Logic

The transformation of (2,3-Dihydroxycyclopentyl)acetic acid into bioactive Jasmonates hinges on the manipulation of the vicinal diol.

  • Mechanistic Insight: The C2 and C3 hydroxyls are "masked" functionalities.

    • For Classical Jasmonates: We must introduce unsaturation (the enone) to allow for the Michael addition of the characteristic pentenyl side chain. This requires an oxidative elimination sequence.

    • For Novel Analogs: The diol provides a handle for increasing polarity, mimicking the natural metabolite 12-hydroxyjasmonic acid or creating pro-drug scaffolds.

Pathway Visualization (Graphviz)

JasmonateSynthesis Start (2,3-Dihydroxycyclopentyl)acetic acid (Starting Scaffold) Step1 Step 1: Methyl Esterification (Protection of C1-COOH) Start->Step1 MeOH, H+ Enone Intermediate A: Methyl 3-oxo-cyclopent-1-enylacetate (The 'Universal' Enone) Step1->Enone Pathway A: 1. Swern Oxidation 2. Elimination (DBU) Protect Intermediate B: Acetonide / Silyl Protection Step1->Protect Pathway B: Selective Functionalization MeJA Target A: Methyl Jasmonate / Hedione (Classical Jasmonates) Enone->MeJA 1. Gilman Reagent (LiCu(Pent)2) 2. Decarboxylation (optional) Glyco Target B: 2,3-Dihydroxy-Jasmonate Glycosides (Polar Mimetics) Protect->Glyco Glycosyl Donor (Schmidt Method)

Caption: Divergent synthesis pathways from the (2,3-Dihydroxycyclopentyl)acetic acid scaffold.

Experimental Protocols

Pre-requisites & Safety
  • Starting Material: (2,3-Dihydroxycyclopentyl)acetic acid (Ensure >95% purity; presence of lactones can interfere).

  • Solvents: Anhydrous Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Safety: Reagents like Oxalyl chloride (Swern) and Organocuprates are moisture-sensitive and toxic. Perform all reactions in a fume hood.

Phase 1: Scaffold Activation (Common Step)

Before diverging, the carboxylic acid tail must be protected to prevent interference during oxidation or alkylation.

Protocol 1.1: Fischer Esterification

  • Dissolution: Dissolve 10.0 mmol of (2,3-Dihydroxycyclopentyl)acetic acid in 50 mL of anhydrous MeOH.

  • Catalysis: Add catalytic H₂SO₄ (0.5 mL) or Acetyl Chloride (1.0 mL) dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Stain: Anisaldehyde).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ (2x) and Brine.[3] Dry over Na₂SO₄.

  • Yield: Expect >90% of Methyl (2,3-dihydroxycyclopentyl)acetate .

Phase 2A: Synthesis of Classical Jasmonate Core (Pathway A)

Objective: Convert the 2,3-diol into the 3-oxo-1-ene functionality to enable side-chain introduction.

Protocol 2.1: Oxidative Elimination to the Enone Note: Direct dehydration is difficult. We utilize a Swern oxidation followed by base-mediated elimination.

  • Swern Oxidation:

    • To a flask containing oxalyl chloride (11 mmol) in DCM at -78°C, add DMSO (22 mmol) dropwise. Stir 15 min.

    • Add Methyl (2,3-dihydroxycyclopentyl)acetate (10 mmol) in DCM. Stir 45 min at -78°C.

    • Add Et₃N (50 mmol) and warm to RT.

    • Result: This typically yields the 2,3-dioxo or 3-hydroxy-2-oxo intermediate (depending on stoichiometry).

  • Elimination (Dehydration):

    • Dissolve the crude oxidation product in Toluene.

    • Add p-Toluenesulfonic acid (pTsOH) (10 mol%) and reflux with a Dean-Stark trap for 2 hours.

    • Mechanism:[1][4] Acid-catalyzed dehydration of the

      
      -hydroxy ketone or enol drives the formation of the conjugated enone.
      
    • Target: Methyl 3-oxo-cyclopent-1-enylacetate .

Protocol 2.2: Michael Addition (The "Jasmonate" Step) Objective: Introduce the pentenyl side chain.

  • Reagent Prep: Generate Lithium Di(cis-2-pentenyl)cuprate.

    • React cis-1-bromo-2-pentene with Li metal to form the organolithium, then transmetallate with CuI at -78°C.

  • Addition:

    • Add the Enone (from 2.1) to the cuprate solution at -78°C in THF.

    • Stir for 1 hour. Quench with NH₄Cl.

  • Outcome: This installs the pentenyl chain at the C2 position (conjugate addition), yielding Methyl Jasmonate (mixture of isomers).

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

ParameterValueNotes
Enone Yield 65-75%Critical step; avoid over-oxidation.
Cuprate Temp -78°CEssential to prevent 1,2-addition.
Selectivity cis/trans mixEquilibration with base can favor the thermodynamic trans isomer (Methyl Jasmonate).
Phase 2B: Synthesis of Hydrophilic Analogs (Pathway B)

Objective: Create water-soluble derivatives for agrochemical delivery or metabolite standards.

Protocol 3.1: Regioselective Glycosylation Rationale: The C3-OH is often more sterically accessible than C2-OH if the side chain (acetic acid) induces steric bias.

  • Protection: Treat the methyl ester (from 1.1) with TBSCl (1.1 eq) and Imidazole.

    • Goal: Selectively protect the primary/less hindered alcohol if possible, or create a mixture. For full derivatization, skip protection.

  • Glycosylation:

    • Donor: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl trichloroacetimidate.

    • Activator: TMSOTf (0.1 eq) in DCM, -20°C.

    • Acceptor: Methyl (2,3-dihydroxycyclopentyl)acetate.

  • Deprotection: Remove acetate groups with NaOMe/MeOH.

  • Result: (2,3-Dihydroxycyclopentyl)acetic acid-O-glucoside .

    • Application: These mimics are highly soluble and can be used to study Jasmonate transport or as "caged" release forms.

Troubleshooting & Critical Controls

IssueRoot CauseCorrective Action
Low Yield in Oxidation Ring cleavage (oxidative)Ensure temperature stays below -60°C during Swern; avoid excess oxidant.
No Michael Addition Enone not formedVerify the dehydration step (Protocol 2.1). Check UV absorbance (Enones absorb ~220-240 nm).
Complex Mixture DiastereomersThe starting material has 3 chiral centers. Use chiral HPLC for separation if single isomers are required.

References

  • Wasternack, C., & Hause, B. (2013).[5][6] Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development.[2] Annals of Botany. Link

  • Vidal, J. P. (1982). Process for preparing methyl jasmonate and related compounds. U.S. Patent 4,328,362. Link

  • Helmchen, G. (1990). Enantioselective synthesis of cyclopentanoid antibiotics and prostaglandins. Chemical Reviews. Link

  • Kiyota, H. (2006). Synthesis of naturally occurring jasmonoids. Natural Product Communications. Link

  • Firmenich SA. (2000). Process for the preparation of methyl dihydrojasmonate. European Patent EP1069106. Link

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for (2,3-Dihydroxycyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization for the synthesis of (2,3-Dihydroxycyclopentyl)acetic acid , a polar intermediate often encountered in the synthesis of carbocyclic nucleosides (e.g., Aristeromycin analogs) and prostaglandin derivatives.

The primary "yield killers" for this specific molecule are aqueous solubility losses during workup and the uncontrolled equilibrium between the free acid and its


-lactone form .

Part 1: Executive Analysis of Yield Loss

If you are observing low yields (typically <40%), the molecule is likely not being destroyed but rather mismanaged during isolation . The structure contains a carboxylic acid tail and a cis-diol on a cyclopentane ring. This creates two critical failure points:

  • The "Water Trap": The product is a highly polar polyol-carboxylic acid. Standard diethyl ether or hexane/ethyl acetate extractions will leave 80%+ of your product in the aqueous phase.

  • The Lactone Equilibrium: The C2-hydroxyl group is in a

    
    -position relative to the carboxylic acid. Under acidic conditions (or even on silica gel), this molecule spontaneously cyclizes to form a bicyclic lactone (2-oxabicyclo[3.3.0]octan-3-one derivative). If you purify for the acid but have the lactone (or vice versa), you perceive this as "missing mass."
    

Part 2: Optimized Synthetic Route

To maximize yield, we must control the precursor quality and the oxidation state. The recommended route utilizes the Johnson-Claisen Rearrangement followed by Upjohn Dihydroxylation .

Step 1: Precursor Synthesis (The Alkene)

Target: (Cyclopent-2-enyl)acetic acid Avoid alkylating cyclopentadiene directly, as regio-control is poor.

  • Protocol: React 2-cyclopenten-1-ol with triethyl orthoacetate in the presence of a catalytic weak acid (propionic acid) at 140°C.

  • Mechanism: This [3,3]-sigmatropic rearrangement guarantees the formation of the C-C bond with high regioselectivity and prevents the formation of conjugated diene side-products.

  • Yield Target: >85%

Step 2: Dihydroxylation (The Critical Step)

Target: (2,3-Dihydroxycyclopentyl)acetic acid

  • Reagents: Catalytic

    
     (or 
    
    
    
    ), NMO (N-Methylmorpholine N-oxide), Acetone/Water (4:1).
  • Why this method? The Upjohn condition is robust. However, the workup is where the yield is won or lost.

Workflow Visualization

SynthesisWorkflow Start Cyclopent-2-en-1-ol Step1 Johnson-Claisen Rearrangement (Triethyl orthoacetate) Start->Step1 140°C, -EtOH Inter (Cyclopent-2-enyl) acetic acid Step1->Inter >85% Yield Step2 Upjohn Dihydroxylation (OsO4 / NMO) Inter->Step2 syn-addition Split Workup Decision Step2->Split RouteA Route A: Lactonization (Acidic Workup) Split->RouteA To Isolate RouteB Route B: Salt Formation (Basic Workup) Split->RouteB To Store ProductA Bicyclic Lactone (Organic Soluble) RouteA->ProductA ProductB Diol-Carboxylate Salt (Water Soluble) RouteB->ProductB

Caption: Optimized synthetic workflow distinguishing between lactone isolation (preferred for yield) and salt formation.

Part 3: Troubleshooting & FAQs

Module 1: The "Disappearing Product" (Solubility)

Q: I extracted the Upjohn reaction mixture with EtOAc, but the mass recovery is <20%. Where is it? A: It is in the water phase. The presence of two hydroxyls and a carboxylic acid makes the molecule extremely hydrophilic (LogP < 0).

Corrective Protocol (Continuous Extraction):

  • Quench: Add solid

    
     to the reaction mixture to reduce residual Os(VIII) to Os(IV) (black precipitate). Stir for 30 mins.
    
  • Filter: Filter through a Celite pad to remove the osmium solids.

  • Acidify: Adjust pH to ~2.0 using 1N HCl. Crucial: This protonates the acid, reducing water solubility slightly.

  • Extraction: Do not use a separatory funnel. Use a continuous liquid-liquid extractor with Ethyl Acetate or n-Butanol for 12-24 hours.

  • Alternative (Lyophilization): If continuous extraction is unavailable, freeze-dry the aqueous phase completely. Triturate the resulting solid with warm MeOH or dry Acetone/EtOH (9:1) to dissolve the product while leaving inorganic salts behind.

Module 2: The "Ghost" Signals (Lactonization)

Q: My NMR shows split peaks and complex multiplets. Is it a diastereomer mixture? A: Likely not. It is likely a mixture of the free acid and the


-lactone .
  • Free Acid: Open chain, polar.

  • Lactone: Bicyclic (2-oxabicyclo[3.3.0]octan-3-one core), less polar.

Corrective Protocol (Forcing Uniformity): You cannot easily purify the mixture. You must drive the equilibrium to one side.

  • To maximize yield (Recommended): Drive it to the Lactone .

    • Treat the crude mixture with catalytic p-TsOH in refluxing Benzene or Toluene (with Dean-Stark trap) or simply stir in DCM with mild acid.

    • The lactone is far more soluble in organic solvents and can be purified via flash chromatography (SiO2, Hex/EtOAc).

    • Note: The lactone can be hydrolyzed back to the acid salt (using LiOH/THF/H2O) immediately before the next biological assay or reaction step.

Module 3: Stereocontrol

Q: How do I ensure the hydroxyls are syn to each other but anti to the acetic acid tail? A: The Upjohn dihydroxylation is inherently syn-selective for the incoming oxygens. The facial selectivity (relative to the existing acetic acid chain) is governed by steric strain.

  • Steric Model: The acetic acid side chain (at C1) will adopt a pseudo-equatorial position to minimize strain. The

    
     will attack from the less hindered face (anti to the side chain).
    
  • Result: The major diastereomer is typically the all-cis or 1,2-trans-2,3-cis isomer depending on the specific conformer, but predominantly anti-facial attack relative to bulky substituents is favored.

  • Validation: Use NOESY NMR. If the C1-H and C2-H show a strong correlation, they are cis.

Data Summary: Isolation Method Comparison
MethodRecovery YieldPurityMain Issue
Standard Extraction (EtOAc) 15 - 30%LowProduct remains in water.
Salting Out (NaCl + EtOAc) 40 - 55%MediumStill significant loss to aqueous phase.
Continuous Extraction (24h) 85 - 92%HighTime-consuming; requires specialized glassware.
Lactonization + Silica Column 90 - 95% Very High Requires an extra step; isolates the "masked" form.

References

  • Precursor Synthesis (Johnson-Claisen)

    • Johnson, W. S., et al. "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds." Journal of the American Chemical Society, 92(3), 741–743.

    • Relevance: Establishes the protocol for installing the acetic acid side chain on allylic alcohols.
  • Dihydroxylation Protocol (Upjohn)

    • VanRheenen, V., Kelly, R. C., & Cha, D. Y. "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters, 17(23), 1973-1976.
    • Relevance: The gold-standard method for synthesizing the 2,3-dihydroxycyclopentyl core.
  • Lactone Equilibrium & Workup

    • Corey, E. J., et al. "Total synthesis of prostaglandins." Journal of the American Chemical Society.[1][2] (General reference for Corey Lactone handling, which shares the bicyclic lactone/diol acid structural motif).

    • Relevance: Provides the precedent for handling gamma-hydroxy cyclopentyl acids by converting them to lactones for purific

Sources

Technical Support Center: Purification of (2,3-Dihydroxycyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2,3-Dihydroxycyclopentyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require a robust, reliable method for achieving high purity via recrystallization. This guide moves beyond a simple protocol, delving into the scientific principles, troubleshooting common experimental hurdles, and providing validated methodologies to ensure the success of your purification process.

(2,3-Dihydroxycyclopentyl)acetic acid is a chiral molecule featuring both a vicinal diol and a carboxylic acid functional group.[1][2] These structural features dominate its physicochemical properties, particularly its high polarity and capacity for extensive hydrogen bonding. Consequently, purification by recrystallization requires a careful and informed approach to solvent selection and process control.

Section 1: Foundational Principles & Solvent Selection

The success of any recrystallization hinges on the choice of solvent. The ideal solvent should dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[3] For (2,3-Dihydroxycyclopentyl)acetic acid, the presence of hydroxyl and carboxyl groups dictates that polar solvents are the most effective.

The Causality of Solvent Choice: The principle of "like dissolves like" is paramount.[4] The polar diol and carboxylic acid moieties of the target molecule form strong hydrogen bonds with polar protic solvents like water and alcohols.

  • Single-Solvent Systems: Highly polar solvents may dissolve the compound too readily, even at low temperatures, leading to poor recovery.

  • Mixed-Solvent Systems: A more effective strategy often involves a binary solvent system, comprising a "good" solvent in which the compound is soluble and a "miscible" anti-solvent" in which it is poorly soluble.[5] This allows for fine-tuning of the solubility profile to achieve high recovery and purity.

Solvent Selection Guide for (2,3-Dihydroxycyclopentyl)acetic acid:

Solvent SystemTypeRationale & Key ConsiderationsBoiling Point (°C)
Water SingleA good starting point due to high polarity. May lead to low recovery if solubility is too high at cold temperatures. Excellent for removing non-polar impurities.[6]100
Ethanol SingleGood solubilizing power. Often used in combination with water.[3]78
Isopropanol SingleSimilar to ethanol but less polar. May offer a better solubility differential between hot and cold conditions.82
Ethanol/Water MixedA highly versatile and recommended system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added as the anti-solvent until the solution becomes turbid.[3]Varies
Acetone/Hexane MixedA polar aprotic/non-polar system. The compound is dissolved in hot acetone, and hexane is added as the anti-solvent.[6] Good for removing polar impurities.Varies
Ethyl Acetate SingleA moderately polar solvent. May provide a good balance of solubility for effective recrystallization.77
Section 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the recrystallization of (2,3-Dihydroxycyclopentyl)acetic acid using a mixed ethanol/water system.

Workflow Overview Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying Solvent 1. Select Solvent System (e.g., Ethanol/Water) Crude 2. Weigh Crude Product Dissolve 3. Dissolve in Minimum Hot 'Good' Solvent (Ethanol) Crude->Dissolve Charcoal 4. (Optional) Add Activated Charcoal for Color Removal Dissolve->Charcoal Filter 5. Hot Gravity Filtration to Remove Insoluble Impurities Charcoal->Filter Antisolvent 6. Add Hot 'Anti-Solvent' (Water) Dropwise to Cloud Point Filter->Antisolvent Redissolve 7. Add 'Good' Solvent to Re-dissolve Antisolvent->Redissolve Cool 8. Slow Cooling to Room Temp, then Ice Bath Redissolve->Cool Collect 9. Collect Crystals by Vacuum Filtration Cool->Collect Wash 10. Wash with Ice-Cold Anti-Solvent Collect->Wash Dry 11. Dry Crystals Under Vacuum Wash->Dry Analyze 12. Purity Analysis (HPLC, MP, NMR) Dry->Analyze

Caption: Recrystallization workflow for (2,3-Dihydroxycyclopentyl)acetic acid.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare two flasks, one containing ethanol (the "good" solvent) and another containing deionized water (the "anti-solvent"). Add boiling chips to both and bring them to a gentle boil on a hot plate.

  • Dissolution: Place the crude (2,3-Dihydroxycyclopentyl)acetic acid in an Erlenmeyer flask. Add the minimum amount of near-boiling ethanol dropwise while swirling until the solid just dissolves. Using the absolute minimum is critical for maximizing yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[5]

  • Induce Saturation: Add near-boiling water dropwise to the hot filtrate with swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarify Solution: Add a few drops of near-boiling ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water (or the mixed solvent composition from the mother liquor) to remove any adhering soluble impurities. Do not use room temperature solvent, as this will dissolve some of the product and reduce the yield.[4]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: I've cooled the solution in an ice bath, but no crystals have formed. What should I do?

A1: This is a common issue known as supersaturation, or it may indicate that too much solvent was used.[4]

  • Probable Cause 1: Supersaturation. The solution holds more dissolved solute than it should at that temperature.

    • Solution A: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic rough surface provides nucleation sites for crystal growth to begin.[4]

    • Solution B: Seeding. If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[7]

  • Probable Cause 2: Excessive Solvent. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate a portion of the solvent (~10-20%).[7] Allow the concentrated solution to cool slowly again.

Q2: My compound separated as an oil instead of crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[7]

  • Probable Cause 1: Solution cooled too rapidly.

    • Solution: Reheat the solution until the oil completely redissolves. If necessary, add a small amount of the "good" solvent (e.g., ethanol) to ensure complete dissolution. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote slow cooling.

  • Probable Cause 2: Solvent boiling point is too high.

    • Solution: The boiling point of the solvent system should ideally be lower than the melting point of the compound being recrystallized.[8] If oiling out persists, you may need to select a different solvent system with a lower boiling point.

  • Probable Cause 3: High impurity concentration.

    • Solution: The impurities may be depressing the melting point of the mixture. The oil can be treated as a liquid-liquid extraction. Cool the entire mixture, and if the oil solidifies, it can be re-recrystallized.

Troubleshooting Decision Tree:

Caption: A decision tree for troubleshooting common recrystallization issues.

Q3: My final yield is very low. Why did this happen?

A3: A low yield is disappointing but can often be traced back to a few key steps.

  • Probable Cause 1: Using too much solvent during the initial dissolution step. The compound has some finite solubility even in cold solvent, so excess solvent will keep more of your product in solution.[4]

  • Probable Cause 2: Incomplete crystallization. Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.

  • Probable Cause 3: Washing with solvent that was not ice-cold. Using room temperature or warm solvent to wash the collected crystals will dissolve a significant portion of your product.[4]

  • Probable Cause 4: Premature crystallization. If the hot filtration step is done too slowly or with equipment that is not pre-heated, the product can crystallize in the filter paper along with the impurities.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I know what purity I have achieved? A1: Purity should be assessed using a combination of analytical techniques.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Chromatography (HPLC): High-Performance Liquid Chromatography is a powerful tool for quantifying purity. A pure compound will show a single major peak, while impurities will appear as separate peaks. Various chromatographic and spectroscopic techniques are used to identify and characterize impurities.[9] An HPLC method can be developed specifically for determining acetic acid content if it's used as a solvent.[10]

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure of the purified compound and help identify the structure of any remaining impurities.[9]

Q2: Can I reuse the filtrate (mother liquor) to recover more product? A2: Yes. The mother liquor contains dissolved product. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. However, be aware that this second crop will likely be less pure than the first, as the impurities are also concentrated in the mother liquor.

Q3: How does the chirality of (2,3-Dihydroxycyclopentyl)acetic acid affect recrystallization? A3: Standard recrystallization purifies the compound from chemical impurities but does not separate enantiomers from a racemic mixture.[11] If you start with a racemic mixture, you will obtain racemic crystals. To separate enantiomers (a process called resolution), you must first form diastereomeric salts using a chiral base. These diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.[11][]

Q4: My process is sensitive to temperature fluctuations. How can I improve control? A4: Uneven cooling can lead to premature nucleation and a wide distribution of crystal sizes.[13] For lab-scale work, ensuring the flask is in a draft-free location and insulating it can help. For larger-scale operations, using a temperature-controlled bath and ensuring gentle, consistent agitation is crucial to maintain temperature uniformity and prevent localized supersaturation.[13]

References
  • WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents. Google Patents.
  • Chiral Resolution and Separation Services. BOC Sciences.
  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. PMC.
  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. Google Patents.
  • Recrystallization Guide for Chemists | PDF | Solution | Solubility. Scribd.
  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Recrystallization-1.pdf. University of Pennsylvania.
  • Recrystallization. --->. University of Colorado Boulder.
  • 4. Crystallization. University of Missouri-St. Louis.
  • Common Challenges in Industrial Crystallization and How to Overcome Them.
  • Guide for crystallization.
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. PMC.
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Altum Technologies.
  • (PDF) Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. ResearchGate.
  • Recrystallization-1.doc.pdf. University of Pennsylvania.
  • Solubility Data Resource. TOKU-E.
  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Biblioteca Digital do IPB.
  • Diols | Chemistry | Research Starters. EBSCO.
  • 102539-91-3 | 2-(2-Hydroxycyclopentyl)acetic acid. ChemScene.
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. Kinam Park.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • hplc based procedure development for monitoring acetic acid in daclatasvir drug. ResearchGate.
  • Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Semantic Scholar.
  • Recrystallization with two solvents : r/Chempros. Reddit.
  • (PDF) Study of the effect of crystallization conditions on the structure of polyurethane block copolymer based on poly-ε-caprolactone diol and isophoron diisocyanate. ResearchGate.
  • Recrystallization from acetic acid? : r/chemistry. Reddit.

Sources

Troubleshooting low solubility of (2,3-Dihydroxycyclopentyl)acetic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Solubilization Strategies for (2,3-Dihydroxycyclopentyl)acetic acid

Case ID: SOL-DHC-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary: The "Hydrophilic" Paradox

User Issue: You are attempting to dissolve (2,3-Dihydroxycyclopentyl)acetic acid in water. Based on its structure (two hydroxyl groups, one carboxylic acid), you expect high aqueous solubility.[1][2][3] However, you are observing persistent precipitation or "floating particles" even at low concentrations.[1][2][3]

Root Cause Analysis: This molecule presents a classic "Brick Dust" scenario. While the molecule is polar (hydrophilic), it possesses extensive hydrogen-bond donors (3) and acceptors (4).[1][2][3] In its solid state, these groups form a highly stable crystal lattice.[2][3] The energy required to break this lattice (Crystal Lattice Energy) is greater than the energy released by hydration (Solvation Energy).[3]

  • The Trap: Users often mistake this for lipophilicity and switch to pure organic solvents, which is often unnecessary.

  • The Fix: You must disrupt the lattice chemically (pH adjustment) or physically (co-solvents/heat), rather than relying on passive dissolution.[3]

Diagnostic & Troubleshooting Matrix

Before proceeding with protocols, identify your specific failure mode using the table below.

ObservationDiagnosisRecommended Action
Cloudy suspension, pH < 4.5 Protonated Aggregation. The molecule is in its free acid form (uncharged), maximizing lattice stability.[1][2][3]Primary Fix: Adjust pH to 6.0–7.5 using NaOH or Phosphate Buffer.[1][2][3]
Floating clumps, pH > 7.0 Kinetic Trap / Wetting Issue. The powder surface is poorly wetted, preventing solvent penetration.[1][2][3]Secondary Fix: Pre-wet with 1-2% DMSO or Ethanol before adding buffer.[1][2][3]
Precipitates over time (24h+) Metastable Polymorph. You initially dissolved a high-energy amorphous form, which reverted to a stable crystal.[1][2][3]Stability Fix: Use a co-solvent system (e.g., 5% DMSO in PBS) to maintain solubility.[1][2][3]

Strategic Solubilization Workflows

Strategy A: The pH Switch (The "Gold Standard")

This molecule is a carboxylic acid.[4][5][6][7][8] Its solubility is pH-dependent.[1][2][3]

  • Estimated pKa: ~4.5 – 4.8 (similar to acetic acid, slightly modulated by the inductive effect of the ring hydroxyls).

  • Mechanism: At pH < pKa, the molecule is neutral and insoluble. At pH > pKa + 2 (approx pH 7), >99% of the molecules are ionized (carboxylate anion), breaking the lattice energy via ion-dipole interactions.[3]

Protocol:

  • Suspend the solid in water (it will likely be cloudy).[1][2][3]

  • Add 1.0 M NaOH dropwise while monitoring pH.

  • Target pH 7.4 . The solution should clarify immediately as the salt forms.

  • Note: If using for cell culture, ensure the final Na+ concentration is compatible with your assay.

Strategy B: The Co-Solvent "Spike"

If pH adjustment is forbidden by your experimental design, use the "Spike" method to overcome the wetting barrier.

Protocol:

  • Dissolve the neat solid in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).[1][2][3]

    • Why: DMSO disrupts hydrogen bonding effectively.[1][2][3]

  • Slowly spike this stock into your aqueous media while vortexing rapidly.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid biological toxicity, though the compound stays soluble due to the "supersaturation" effect being kinetically stable.[3]

Visualization: Decision Tree & Workflow

The following logic gate helps you decide the correct solubilization path without wasting material.

G Start Start: Solid (2,3-Dihydroxycyclopentyl)acetic acid Check_pH Check pH of Solvent Start->Check_pH Path_Acid pH < 5.0 (Acidic) Check_pH->Path_Acid Water/Acidic Media Path_Neut pH 7.0 - 8.0 (Neutral) Check_pH->Path_Neut PBS/Media Action_Base Action: Titrate with NaOH to pH > 6.5 Path_Acid->Action_Base Preferred Method Action_Cosolvent Action: Pre-dissolve in DMSO (Stock Solution) Path_Neut->Action_Cosolvent If pH cannot change Result_Salt Result: Soluble Salt Form (Thermodynamically Stable) Action_Base->Result_Salt Result_Kinetic Result: Kinetic Solution (Use within 24h) Action_Cosolvent->Result_Kinetic

Figure 1: Solubilization Decision Tree.[1][2][3] Blue path indicates the thermodynamic (permanent) fix; Red path indicates the kinetic (temporary) fix.

FAQ: Expert Insights

Q: Can I heat the solution to dissolve it? A: Yes, but proceed with caution. Heating increases kinetic energy, helping to break the crystal lattice. However, upon cooling, the compound may recrystallize (crash out) if the solution is supersaturated.

  • Recommendation: Only use heat (max 50°C) if you are also adjusting the pH.[3] Do not rely on heat alone for neutral water.[1][2][3]

Q: Is this compound stable in solution? A: As a secondary alcohol and carboxylic acid, it is generally stable in aqueous buffers at neutral pH.[1][2][3] However, avoid extreme basic conditions (pH > 10) or high temperatures (>60°C) for prolonged periods to prevent potential elimination reactions or epimerization of the hydroxyl groups.[3]

Q: Why does the literature not have a specific solubility value? A: Many intermediates in prostaglandin or jasmonate synthesis (like this one) are often characterized in organic solvents (MeOH, EtOAc) for synthesis purposes.[1][2][3] Aqueous solubility is rarely reported because chemists isolate them as oils or salts.[1][2][3] You are likely the first in your lab to require it in pure water.

Standard Operating Procedure (SOP): Saturation Shake-Flask Method

If you need to determine the exact solubility limit for your specific batch (e.g., for a publication), use this industry-standard protocol.

Materials:

  • (2,3-Dihydroxycyclopentyl)acetic acid (Solid)[1][2][3]

  • Phosphate Buffered Saline (PBS), pH 7.4[1][2][3]

  • 0.45 µm Syringe Filter (Nylon or PVDF)[1][2][3]

  • HPLC or UV-Vis Spectrophotometer[1][2][3]

Workflow:

  • Excess Addition: Add solid compound to 1 mL of PBS until undissolved solid remains visible (supersaturation).

  • Equilibration: Shake or stir at 25°C for 24 hours . (Note: 24h is required to ensure the crystal lattice and solvent reach equilibrium).[3]

  • Filtration: Pass the suspension through a 0.45 µm filter to remove undissolved crystals.

  • Quantification: Analyze the filtrate concentration via HPLC or UV-Vis (using a pre-made calibration curve in DMSO).

References

  • Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Authoritative text on pH-solubility profiles and the "Brick Dust" theory).

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2][3][9] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. (Source for general pKa estimations of carboxylic acids).

  • PubChem Database. Acetic acid, 2-(2,3-dihydroxycyclopentyl)-. National Center for Biotechnology Information.[1][2][3] [Link] (Verified for structural classification and physicochemical properties).[1][2][3]

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link] (Standard for solubility classification protocols).[1][2][3]

Sources

Optimizing pH conditions for stability of (2,3-Dihydroxycyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: (2,3-Dihydroxycyclopentyl)acetic acid is a specialized molecule. This guide is built upon established principles of chemical stability for its core functional groups—a vicinal diol on a cyclopentane ring and a carboxylic acid. The degradation pathways and experimental conditions described are based on analogous, well-documented chemical structures.

This technical support center provides in-depth guidance on optimizing pH conditions to ensure the stability of (2,3-Dihydroxycyclopentyl)acetic acid. It is designed to assist you in designing robust experiments, troubleshooting common issues, and interpreting your results with confidence.

Frequently Asked Questions (FAQs) about (2,3-Dihydroxycyclopentyl)acetic acid Stability

Q1: What are the primary functional groups in (2,3-Dihydroxycyclopentyl)acetic acid that are susceptible to pH-dependent degradation?

A1: The molecule has two key regions sensitive to pH:

  • The Vicinal Diol (2,3-dihydroxycyclopentyl group): The two adjacent hydroxyl (-OH) groups are susceptible to acid-catalyzed rearrangements and oxidation.

  • The Carboxylic Acid (-COOH group): This group's ionization state is directly dependent on pH. In its protonated form (at low pH), it can influence intramolecular reactions. In its deprotonated carboxylate form (-COO⁻ at high pH), it can alter the molecule's overall reactivity and solubility.

Q2: What is the most likely degradation pathway under acidic conditions?

A2: Under acidic conditions, the most probable degradation pathway is an acid-catalyzed dehydration followed by a carbocation rearrangement, specifically a Pinacol-type rearrangement .[1][2][3] This process involves:

  • Protonation of one of the hydroxyl groups, converting it into a good leaving group (water).

  • Loss of water to form a tertiary carbocation.

  • A 1,2-alkyl shift, which can result in the contraction or expansion of the cyclopentane ring, to form a more stable resonance-stabilized oxonium ion.[1][4]

  • Deprotonation to yield a ketone or an aldehyde, fundamentally altering the molecule's structure.

Q3: What degradation pathways are expected under basic (alkaline) conditions?

A3: Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate. While vicinal diols are generally more stable in basic conditions compared to acidic ones, high pH combined with heat or oxidative stress can lead to degradation. Potential pathways include:

  • Oxidative Cleavage: The diol can be cleaved to form two carbonyl compounds (aldehydes or ketones), particularly in the presence of an oxidizing agent.[5][6]

  • Dehydration: Similar to prostaglandins, which share structural similarities, dehydration can occur under strongly basic conditions, leading to the formation of an enone.[7]

Q4: How does the pKa of the carboxylic acid influence stability studies?

A4: The pKa of the acetic acid moiety (typically around 4.75 for similar structures) is a critical parameter.[8] At pH values below the pKa, the molecule is predominantly in its neutral, protonated form. Above the pKa, it exists as the negatively charged carboxylate. This transition influences:

  • Solubility: The carboxylate form is generally more water-soluble.

  • Reactivity: The electronic properties of the molecule change, which can affect the rates of different degradation reactions.

  • Analytical Method Development: The change in polarity will affect retention times in reversed-phase HPLC. Method development for stability studies should account for this pH-dependent behavior.[9]

Q5: What is a "stability-indicating method," and why is it crucial for this analysis?

A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and other potential impurities.[10][11][12] For (2,3-Dihydroxycyclopentyl)acetic acid, this is typically a High-Performance Liquid Chromatography (HPLC) method. It is essential because it allows you to distinguish a true loss of the parent compound from analytical artifacts, ensuring that you are accurately measuring stability.

Troubleshooting Guide for Stability Studies

This section addresses common challenges encountered during the pH stability assessment of (2,3-Dihydroxycyclopentyl)acetic acid.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid degradation observed at all pH values, including neutral. 1. Oxidative Degradation: The compound may be sensitive to dissolved oxygen in the buffers. 2. Thermal Instability: The incubation temperature may be too high.1. De-gas Buffers: Sparge all buffers with an inert gas (e.g., nitrogen or argon) before use. Consider adding an antioxidant like EDTA if metal-catalyzed oxidation is suspected. 2. Lower Temperature: Repeat the experiment at a lower temperature (e.g., 25°C instead of 40°C) to assess the contribution of thermal stress.
Multiple, poorly resolved peaks appear in the HPLC chromatogram after degradation. 1. Suboptimal HPLC Method: The current method is not stability-indicating. 2. Complex Degradation: The compound may be degrading into multiple, structurally similar products (e.g., stereoisomers from rearrangement).1. Re-optimize HPLC Method:     a. Adjust Gradient: Use a shallower gradient to improve the separation of closely eluting peaks.[13]     b. Change Stationary Phase: Test a column with a different selectivity, such as a polar-embedded phase or a phenyl-hexyl column, which may offer different retention mechanisms for the degradants.[13]     c. Modify Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization and retention of both the parent compound and its acidic/basic degradants.
Mass balance is poor (sum of parent compound and degradants is <95%). 1. Non-UV Active Degradants: Some degradation products may lack a UV chromophore. 2. Precipitation: The compound or its degradants may have precipitated out of solution. 3. Adsorption: The compound may be adsorbing to the surface of the sample vials.1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric species. 2. Check for Precipitation: Visually inspect all samples before analysis. If precipitation is suspected, try a lower initial concentration or add a co-solvent (ensure the co-solvent doesn't affect stability). 3. Use Low-Adsorption Vials: Switch to deactivated glass or polypropylene vials.
Inconsistent results between replicate experiments. 1. Inaccurate pH of Buffers: The pH of the buffer solutions may not be accurately prepared or may change over time. 2. Inconsistent Temperature Control: The incubator or water bath may have poor temperature regulation. 3. Sample Preparation Variability: Inconsistent pipetting or dilution errors.1. Calibrate pH Meter: Ensure the pH meter is calibrated daily with fresh standards. 2. Verify Temperature: Use a calibrated external thermometer to verify the temperature of your stability chamber or bath. 3. Review Sample Preparation SOP: Ensure standard operating procedures are followed precisely. Use calibrated pipettes and Class A volumetric flasks.

Experimental Protocol: pH-Rate Profile Study

This protocol outlines a comprehensive forced degradation study to determine the pH stability profile of (2,3-Dihydroxycyclopentyl)acetic acid.

Objective: To determine the degradation rate of (2,3-Dihydroxycyclopentyl)acetic acid across a range of pH values at a constant temperature and to identify major degradation products.

Materials:

  • (2,3-Dihydroxycyclopentyl)acetic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids (e.g., HCl, H₃PO₄) and bases (e.g., NaOH) for pH adjustment

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV or MS detector

  • Validated stability-indicating HPLC method

  • Class A volumetric glassware and calibrated pipettes

Procedure:

Part 1: Preparation of Buffer Solutions

  • Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12). A typical buffer concentration is 50 mM.

  • Use appropriate buffer systems for each pH to ensure adequate buffering capacity (e.g., HCl/KCl for pH 2, citrate for pH 4-6, phosphate for pH 7.4, borate for pH 9-12).

  • Adjust the final pH of each buffer solution using a calibrated pH meter.

Part 2: Sample Preparation and Incubation

  • Prepare a stock solution of (2,3-Dihydroxycyclopentyl)acetic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). This is your t=0 sample.

  • Immediately after preparation, inject the t=0 sample for each pH condition into the HPLC to determine the initial concentration.

  • Dispense aliquots of the remaining solutions into appropriately labeled, sealed vials.

  • Place the vials in a temperature-controlled incubator set to a constant temperature (e.g., 40°C or 60°C).

Part 3: Time-Point Analysis

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one vial for each pH condition from the incubator.

  • Allow the samples to cool to room temperature.

  • Analyze each sample by HPLC, ensuring to also run a standard of the parent compound for accurate quantification.

  • Record the peak area of the parent compound and any degradation products.

Part 4: Data Analysis

  • Calculate the percentage of (2,3-Dihydroxycyclopentyl)acetic acid remaining at each time point for each pH value using the formula: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100

  • For each pH, plot the natural logarithm of the percent remaining versus time. If the degradation follows first-order kinetics, the plot will be a straight line.

  • The slope of this line is the observed degradation rate constant (k_obs).

  • Create a pH-rate profile by plotting log(k_obs) versus pH. This plot will visually identify the pH of maximum stability (the lowest point on the curve).

Visualizations

Logical Flow of a pH Stability Study

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Interpretation P1 Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) P3 Dilute Stock into Buffers P1->P3 P2 Prepare Stock Solution of Compound P2->P3 A1 Analyze t=0 Samples (Establish Initial Concentration) P3->A1 Initial Analysis A2 Incubate Samples (e.g., 40°C) P3->A2 Start Incubation D1 Calculate % Remaining vs. Time A1->D1 A3 Pull Samples at Time Points (2, 4, 8, 24h...) A2->A3 A4 Analyze Samples by HPLC A3->A4 A4->D1 D2 Determine Rate Constant (k) for each pH D1->D2 D3 Plot log(k) vs. pH D2->D3 D4 Identify pH of Maximum Stability D3->D4

Caption: Workflow for determining the pH-rate profile.

Potential Degradation Pathways

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 9) Parent_Acid (2,3-Dihydroxycyclopentyl)acetic acid Protonation Protonation of -OH Parent_Acid->Protonation Carbocation Carbocation Formation (Loss of H2O) Protonation->Carbocation Rearrangement Pinacol Rearrangement Ring Contraction Ring Expansion Carbocation->Rearrangement Product_Acid Ketone/Aldehyde Products Rearrangement:f0->Product_Acid Rearrangement:f1->Product_Acid Parent_Base (2,3-Dihydroxycyclopentyl)acetic acid Oxidation Oxidative Stress Parent_Base->Oxidation Dehydration Dehydration Parent_Base->Dehydration Product_Ox Carbonyl Products (C-C Cleavage) Oxidation->Product_Ox Product_Dehyd α,β-Unsaturated Product Dehydration->Product_Dehyd

Caption: Major degradation routes under stress conditions.

Summary of Expected Stability Data

The following table provides an illustrative summary of expected degradation data for (2,3-Dihydroxycyclopentyl)acetic acid after 48 hours of incubation at 60°C. These values are hypothetical and serve to demonstrate a typical pH-stability profile.

pHBuffer System% Remaining (Parent Compound)Major Degradation ProductsPutative Degradation Pathway
2.0 HCl/KCl~65%Ring-contracted ketoneAcid-catalyzed Pinacol Rearrangement
4.0 Citrate~85%Minor rearrangement productsSlow acid-catalyzed rearrangement
7.4 Phosphate>98%Not detectedMinimal degradation
9.0 Borate~95%α,β-unsaturated speciesBase-catalyzed dehydration
12.0 NaOH/KCl~70%Multiple carbonyl speciesBase-catalyzed dehydration & oxidation

References

  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • International Journal of Fundamental and Applied Research. (2023, July 15). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Pinacol Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinacol rearrangement. Retrieved from [Link]

  • Al-Haideri, R. M. (2023, April 2). The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol , formed from acetone' with acid, gives pinacolone by rear. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubMed. (1977, November). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Retrieved from [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • PubMed. (2025, August 5). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of oxidation of diois by bis(2,2'-bipyridyl) copper(ll) permanganate. Retrieved from [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 6). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.9: Cleavage of Diols. Retrieved from [Link]

  • PubMed. (n.d.). The metabolism of cyclopentanol by Pseudomonas N.C.I.B. 9872. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Oxidative cleavage of vic-diols catalyzed by manganese (III) complexes in ionic liquids. Retrieved from [Link]

  • Università di Padova. (n.d.). Vanadium Catalyst in Micelles: Towards a Greener Aerobic Oxidative Cleavage of Vicinal Diols in Water. Retrieved from [Link]

  • MDPI. (2021, June 8). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Determination of the pH-dependent phase distribution of prostaglandin E1 in a lipid emulsion by ultrafiltration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Retrieved from [Link]

  • PubMed Central. (2017, August 2). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. Retrieved from [Link]

Sources

Removing solvent impurities from (2,3-Dihydroxycyclopentyl)acetic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to tackling the persistent challenge of removing solvent impurities from (2,3-Dihydroxycyclopentyl)acetic acid samples. As a highly polar molecule rich in hydrogen-bonding functional groups (two hydroxyls and a carboxylic acid), this compound exhibits a strong affinity for polar solvents, often making their complete removal a significant bottleneck in purification workflows.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions regarding residual solvents in the context of your specific molecule.

Q1: What are residual solvents and why are they a major concern for Active Pharmaceutical Ingredients (APIs) like (2,3-Dihydroxycyclopentyl)acetic acid?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques.[1] For APIs, their presence is critical for several reasons:

  • Toxicity: Solvents offer no therapeutic benefit and can be toxic. Regulatory bodies like the International Council for Harmonisation (ICH) classify solvents into three classes based on their risk to human health, with strict limits on their acceptable daily intake.[2][3]

    • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

    • Class 2: Solvents to be limited (e.g., Acetonitrile, Dichloromethane, Toluene).

    • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl acetate).

  • Product Stability: Residual solvents can affect the physicochemical properties of the API, including its crystal form (polymorphism), stability, and solubility, which can in turn impact the final drug product's bioavailability and shelf-life.[4]

  • Regulatory Compliance: The presence of residual solvents above the limits defined in guidelines like ICH Q3C is a major compliance issue that can prevent regulatory approval of a drug product.[1][5]

Q2: Which solvent impurities are commonly found in (2,3-Dihydroxycyclopentyl)acetic acid samples and why are they difficult to remove?

A2: The synthesis of related cyclopentane derivatives often involves a range of solvents.[6][7] Given the polar nature of (2,3-Dihydroxycyclopentyl)acetic acid, common residual solvents include:

  • High-Boiling Point Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are frequently used for their excellent solvating power. However, their high boiling points make them extremely difficult to remove by simple evaporation.

  • Alcohols: Methanol and ethanol are common recrystallization or reaction solvents.

  • Ethers: Tetrahydrofuran (THF) is a common reaction solvent.

  • Water: As a highly polar molecule, your compound can tenaciously hold onto water molecules.

The difficulty in removing these solvents stems from the strong intermolecular forces, specifically hydrogen bonding, between the solvent molecules and the multiple hydroxyl and carboxylic acid groups on your compound. This high affinity means that significant energy is required to break these interactions and vaporize the solvent, especially from a viscous oil or amorphous solid.[8]

Q3: How do I detect and quantify the residual solvents in my sample?

A3: The standard and regulatory-accepted method for quantifying residual solvents is Gas Chromatography (GC) , typically coupled with a Headspace (HS) autosampler .[9][10]

  • Why Headspace GC? In HS-GC, the sample is dissolved in a high-boiling solvent (like DMF or DMSO, if they are not the analytes of interest) in a sealed vial and heated.[10] The volatile residual solvents partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC. This technique is preferred because it avoids injecting the non-volatile API onto the GC column, which prevents contamination and extends column lifetime.[10][11]

  • Alternative Methods: For a quick qualitative check in a research setting, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can readily identify common solvents by their characteristic chemical shifts. However, for accurate quantification, GC is the industry standard.[4]

Section 2: Troubleshooting Guide - Strategies for Solvent Removal

This section provides a problem-oriented approach to removing specific types of solvent impurities.

Initial Assessment & Workflow

Before selecting a method, it's crucial to identify the impurity and its properties. A general troubleshooting workflow can guide your decision-making process.

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: General Troubleshooting Workflow for Solvent Removal", pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Residual Solvent Detected\n(via GC or NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_bp [label="Is the solvent's boiling point\n< 100°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

start -> check_bp;

subgraph "cluster_low_bp" { label=""; style=invis; rotovap [label="Standard Rotary Evaporation\n+ High Vacuum Drying"]; check_success_low [label="Solvent Removed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; rotovap -> check_success_low; }

subgraph "cluster_high_bp" { label=""; style=invis; high_bp_methods [label="Select Advanced Method\nBased on Sample State", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lyo [label="Lyophilization\n(Aqueous/Dioxane Solutions)"]; recryst [label="Recrystallization\n(If Sample is Solid/Crystalline)"]; hilichplc [label="HILIC Purification\n(For Complex Mixtures/Oils)"];

}

end_node [label="Sample is Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_bp -> rotovap [label="Yes"]; check_bp -> high_bp_methods [label="No\n(High-Boiling Solvent)"];

check_success_low -> end_node [label="Yes"]; check_success_low -> high_bp_methods [label="No"];

lyo -> end_node; recryst -> end_node; hilichplc -> end_node; }

Figure 1: General Troubleshooting Workflow for Solvent Removal

Problem 1: My sample contains volatile solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane, THF) after rotary evaporation.

  • Causality: While rotary evaporation is effective for bulk solvent removal, a thin film of solvent can remain adsorbed to your highly polar compound.[12] Furthermore, if your sample is a thick, viscous oil, solvent molecules can be trapped within the bulk material, making their escape difficult.

  • Solution: High-Vacuum Drying This is the simplest next step. The principle is to reduce the pressure far below the solvent's vapor pressure, which dramatically increases the rate of evaporation even at room temperature.

    Step-by-Step Protocol:

    • Maximize Surface Area: Dissolve your oily sample in a minimal amount of a very volatile solvent (like dichloromethane or diethyl ether) and re-concentrate on the rotary evaporator. This helps to create a foam or a thinner film, increasing the surface area for drying.[13]

    • Connect to High Vacuum: Securely attach the flask to a high-vacuum line (Schlenk line) or a vacuum oven. Ensure all joints are properly greased and sealed.

    • Apply Vacuum: Gradually apply a high vacuum (< 1 mbar). A sudden pressure drop can cause the sample to splash.

    • Gentle Heating (Optional): If the compound is thermally stable, gently warming the flask with a water bath (30-40°C) can provide the necessary energy (enthalpy of vaporization) to accelerate solvent removal.

    • Duration: Dry for several hours, or overnight, until a constant weight is achieved.

Problem 2: My sample contains high-boiling point solvents (e.g., DMF, DMSO, NMP, water). High-vacuum drying is ineffective.

  • Causality: The boiling points of these solvents are very high (see Table 1), and they form strong hydrogen bonds with your dihydroxy acid. The energy required to vaporize them under standard high-vacuum conditions at moderate temperatures is insufficient to overcome these intermolecular forces.

  • Solution A: Lyophilization (Freeze-Drying) This is the most powerful method for removing water and other suitable solvents (like 1,4-dioxane or tert-butanol) from thermally sensitive or non-crystalline samples. It works by freezing the material and then causing the solvent to sublimate (pass directly from solid to gas) under a deep vacuum.[14][15]

    Step-by-Step Protocol:

    • Dissolution: Dissolve the impure sample in a minimal amount of water or a 1:1 mixture of water:1,4-dioxane. The goal is to create a solution where the impurity is also soluble.

    • Freezing: Place the flask containing the solution in a shell-freezer or a bath of dry ice/acetone. Rotate the flask to freeze the solution as a thin layer on the inner wall. This maximizes the surface area for sublimation. The material must be frozen completely solid.[16]

    • Primary Drying (Sublimation): Attach the frozen flask to the lyophilizer manifold. The instrument will apply a high vacuum (typically < 0.1 mbar). The frozen solvent will sublimate and be collected on a cold trap. This stage removes the bulk, unbound solvent.[14]

    • Secondary Drying (Desorption): After all the ice has disappeared, any remaining bound solvent is removed. This may involve gently warming the sample under vacuum.[16] This step is crucial for achieving very low solvent levels.

  • Solution B: Recrystallization Recrystallization purifies compounds based on differences in solubility. The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.[17][18]

    Step-by-Step Protocol:

    • Solvent Selection: Given the polarity of your compound, a single solvent may not work. A binary solvent system is often ideal (e.g., Ethanol/Water, Methanol/Diethyl Ether, Acetone/Hexane).[19][20]

      • Dissolve your compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

      • Slowly add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy (the saturation point).

      • Add a few drops of the "good" solvent to make the solution clear again.

    • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[21] Then, place the flask in an ice bath to maximize precipitation.

    • Isolation: Collect the crystals via vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing the impurities.[20]

    • Drying: Dry the purified crystals under high vacuum.

    digraph "Recrystallization_Troubleshooting" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Troubleshooting Common Recrystallization Issues", pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    problem [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Sample 'Oils Out'\n(Forms a liquid instead of crystals)"]; no_crystals [label="No Crystals Form\nUpon Cooling"]; low_purity [label="Recovered Product\nis Still Impure"];

    problem -> oiling_out; problem -> no_crystals; problem -> low_purity;

    sol_oil [label="Cause: Solution is supersaturated\nabove the compound's melting point.\n\nSolution:\n1. Re-heat to dissolve the oil.\n2. Add more of the 'good' solvent.\n3. Cool much more slowly.", shape=note, fillcolor="#FEF7E0", fontcolor="#202124"]; sol_no_cryst [label="Cause: Solution is not sufficiently\nsupersaturated, or nucleation is slow.\n\nSolution:\n1. Scratch inside of flask with a glass rod.\n2. Add a 'seed' crystal.\n3. Evaporate some solvent and re-cool.", shape=note, fillcolor="#FEF7E0", fontcolor="#202124"]; sol_low_purity [label="Cause: Impurities co-precipitated.\n\nSolution:\n1. Cooling was too rapid.\n2. Too much 'poor' solvent was added.\n3. Re-recrystallize the material.", shape=note, fillcolor="#FEF7E0", fontcolor="#202124"];

    oiling_out -> sol_oil [style=dashed]; no_crystals -> sol_no_cryst [style=dashed]; low_purity -> sol_low_purity [style=dashed]; }

    Figure 2: Troubleshooting Common Recrystallization Issues
  • Solution C: Hydrophilic Interaction Liquid Chromatography (HILIC) When recrystallization fails or is impractical, chromatography is the next option. Standard chromatography modes are often unsuitable for highly polar molecules.[22][23] HILIC is a powerful alternative that uses a polar stationary phase (like silica or an amine-bonded phase) with a partially aqueous mobile phase to effectively retain and separate very polar compounds.[22][24]

    Why HILIC? In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Your polar analyte partitions between this aqueous layer and the less polar bulk mobile phase (typically high in acetonitrile). This provides strong retention for compounds that would otherwise elute in the void volume on a reversed-phase column.[22]

    FeatureReversed-Phase ChromatographyHILIC
    Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amine, Diol)
    Mobile Phase Polar (e.g., Water/Methanol)Less Polar (e.g., Acetonitrile/Water)
    Strong Eluting Solvent Organic (Methanol, Acetonitrile)Water
    Best For Non-polar to moderately polar compoundsVery polar, hydrophilic compounds
    Table 1: Comparison of Reversed-Phase and HILIC Chromatography

    Step-by-Step Protocol (Flash HILIC):

    • Column Selection: Choose a pre-packed silica gel or amine-functionalized flash column.

    • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent like water or methanol, or the mobile phase itself. Adsorbing the sample onto a small amount of silica gel before loading can improve resolution.

    • Mobile Phase: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile / 5% Water). A small amount of an acid modifier (e.g., 0.1% acetic or formic acid) can improve peak shape for carboxylic acids.

    • Elution: Run a gradient, gradually increasing the percentage of the aqueous phase to elute your compound.

    • Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent, likely via rotary evaporation followed by lyophilization to remove the final traces of water.

Section 3: Data & Reference Tables

SolventBoiling Point (°C)ICH ClassPrimary Removal MethodSecondary / Advanced Method
Dichloromethane39.62Rotary EvaporationHigh Vacuum Drying
Diethyl Ether34.63Rotary EvaporationHigh Vacuum Drying
Acetone563Rotary EvaporationHigh Vacuum Drying
Ethyl Acetate77.13Rotary EvaporationHigh Vacuum Drying
Ethanol783Rotary EvaporationHigh Vacuum Drying
Tetrahydrofuran (THF)662Rotary EvaporationHigh Vacuum Drying
Toluene1112Rotary EvaporationRecrystallization, HILIC
Water100N/ARotary Evaporation (slow)Lyophilization
N,N-Dimethylformamide (DMF)1532High Vacuum Drying (slow)Lyophilization, HILIC, Aqueous Wash
Dimethyl sulfoxide (DMSO)1892High Vacuum Drying (very slow)Lyophilization, HILIC, Aqueous Wash
Table 2: Common Solvents and Recommended Removal Strategies. *Aqueous washing may lead to product loss for this water-soluble compound.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Lyophilization Of Pharmaceuticals: An Overview. Agno Pharma. [Link]

  • Lyophilization: principle, methods, and applications. Drug and Pharmaceutical Science Archives. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • impurities: guideline for residual solvents q3c(r7). ICH. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. [Link]

  • Flash Chromatography: A Speedy Solution for Separation & Purification. Apex Chromatography. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Labex. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Lyophilization Process. IMA Group. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • Significant Impact for the Separation and Purification Process in the Flash Chromatography. Longdom Publishing. [Link]

  • Detection Technique for Determination of Residual Solvents in the API Tacrolimus. SCIRP. [Link]

  • Solvent Reduction Strategies Post Solvent Extraction. Organomation. [Link]

  • Recrystallization Guide for Chemists. Scribd. [Link]

  • Lyophilization: A Primer. Pharmaceutical Technology. [Link]

  • Recrystallization. Williamson, K. L.; Minard, R.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.[Link]

  • 10 tips for optimal rotary evaporation. VACUUBRAND. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Holland Green Science. [Link]

  • Rotary Evaporator Principles: A Comprehensive Guide. Perpusnas. [Link]

  • 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Low- vs. High-Boiling Solvents: Best Evaporation Methods. BioChromato. [Link]

  • Overview Of Lyophilization Of Pharmaceutical Products. Tablet Presses. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Massachusetts Lowell. [Link]

  • 5.6B: Step-by-Step Procedures for Rotary Evaporation. Chemistry LibreTexts. [Link]

  • RECRYSTALLIZATION. ResearchGate. [Link]

  • Remove Sticky Reagents. University of Rochester. [Link]

  • Removing residual solvent from Oils Tips. Reddit. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid.
  • 2,3-Dihydroxycyclopentaneundecanoic acid. PubChem. [Link]

  • Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions. eScholarship.org. [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Green Chemistry. [Link]

  • 2-cyclopentene-1,4-dione. Organic Syntheses Procedure. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. ResearchGate. [Link]

  • Acetic acid. Wikipedia. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

Sources

Minimizing oxidation degradation of 2,3-dihydroxy moieties during storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Oxidation Degradation Ticket Priority: High (Irreversible degradation risk)

Core Directive: The "Why" and "How" of Degradation

As researchers, we often treat 2,3-dihydroxy compounds (such as 2,3-dihydroxybenzoic acid, substituted catechols, or specific siderophore analogs) similarly to their 3,4-dihydroxy counterparts (dopamine, catechol). However, the 2,3-isomer possesses a unique, aggressive affinity for Iron (Fe³⁺) , often acting as a siderophore moiety (iron carrier).

The degradation you observe—typically a shift to pink, brown, or black—is not just simple oxidation; it is often a metal-catalyzed auto-oxidation cascade .

The Mechanism of Failure: Quinone Formation

The stability of the 2,3-dihydroxy moiety is governed by its redox potential. The degradation pathway follows a "Vicious Cycle":

  • Deprotonation: At neutral/alkaline pH, the hydroxyl protons dissociate (

    
    , but effectively lower in the presence of metals).
    
  • Electron Abstraction: Trace metals (Fe³⁺, Cu²⁺) or dissolved

    
     abstract an electron, forming a Semiquinone Radical .
    
  • Radical Propagation: This radical reacts with

    
     to generate Superoxide (
    
    
    
    ), which disproportionates to Hydrogen Peroxide (
    
    
    ).
  • Fenton Chemistry: The generated

    
     reacts with trace iron (which the 2,3-moiety has likely chelated) to produce Hydroxyl Radicals (
    
    
    
    )—the most reactive species known to organic chemistry.
  • Polymerization: The final product is an ortho-Quinone , which is highly electrophilic. It undergoes Michael addition with amines or other catechols, leading to insoluble melanin-like polymers (the "brown gunk").

Visualizing the Threat

OxidationCascade Catechol 2,3-Dihydroxy Compound (Reduced Form) Semiquinone Semiquinone Radical Catechol->Semiquinone -1 e⁻ (Initiation) Quinone Ortho-Quinone (Oxidized) Semiquinone->Quinone -1 e⁻ Polymer Insoluble Polymer (Brown/Black Precipitate) Quinone->Polymer Nucleophilic Attack Metals Trace Fe³⁺ / Cu²⁺ Metals->Catechol Catalysis Oxygen Dissolved O₂ Oxygen->Semiquinone ROS Generation pH High pH (>5) pH->Catechol Deprotonation

Figure 1: The auto-oxidation cascade. Note that the 2,3-dihydroxy moiety is particularly susceptible to the "Metals" node due to its siderophore-like chelation properties.

Diagnostic & Troubleshooting Guide

User Issue: "My solution turned pink/brown within hours."

Diagnostic CheckPotential CauseImmediate Action
Check pH pH > 5.0 promotes deprotonation.Acidify: Adjust to pH 2.0–4.0 using HCl or Perchloric acid. Stability increases logarithmically as pH drops below pKa.
Check Water Source Trace Iron/Copper in distilled water.Chelate: Add 0.5–1.0 mM EDTA or DTPA. Note: 2,3-dihydroxy compounds can strip iron from low-quality glass; use plastic or acid-washed glass.
Check Headspace Oxygen availability.Purge: Sparge with Argon (heavier than air) or Nitrogen for 15 mins. Store under inert gas.
Check Light Photo-oxidation.Shield: Wrap containers in foil or use amber glass. UV light accelerates radical formation.

User Issue: "I added Sodium Metabisulfite, but my compound still degraded (or formed a new peak)."

  • The Trap: While sulfites are excellent antioxidants, they are nucleophiles. They can attack the ortho-quinone to form a sulfonate adduct (e.g., Epinephrine Sulfonate).

  • The Fix: If you observe a mass shift of +80 Da (sulfonate group), switch to a non-nucleophilic antioxidant strategy (e.g., strict deoxygenation + Ascorbic Acid + EDTA).

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Trio" Formulation

To maximize storage stability, you must employ a redundant defense system: Acid + Chelate + Antioxidant.

  • Solvent Preparation:

    • Use LC-MS grade water (lowest metal content).

    • Degas: Sparge with

      
       or Ar for 20 minutes before adding solids.
      
  • Chelation (The Gatekeeper):

    • Add Disodium EDTA (0.01% - 0.1% w/v) .

    • Why: This sequesters Fe³⁺/Cu²⁺, preventing them from initiating the radical chain reaction.

  • Acidification (The Lock):

    • Adjust pH to 2.5 – 3.5 .

    • Why: This keeps the hydroxyls protonated (

      
       vs 
      
      
      
      ). Protonated phenols are significantly harder to oxidize.
  • Antioxidant (The Scavenger):

    • Add Sodium Metabisulfite (0.05% - 0.1%) OR Ascorbic Acid (0.1%) .

    • Warning: Ascorbic acid must be used with EDTA. Without EDTA, Ascorbic Acid + Iron creates a "super-Fenton" generator that destroys your sample faster than doing nothing.

Protocol B: Freeze-Pump-Thaw (For Critical Standards)

For analytical standards where zero degradation is acceptable.

  • Place solution in a Schlenk tube or heavy-walled ampoule.

  • Freeze: Submerge in liquid

    
     until solid.
    
  • Pump: Apply high vacuum ( < 0.1 mbar) for 5-10 minutes.

  • Thaw: Close valve, thaw in warm water. Bubbles (dissolved gas) will escape.

  • Repeat: Perform 3 cycles.

  • Backfill: Fill with Argon and seal.

Advanced FAQs

Q: Can I lyophilize 2,3-dihydroxy compounds? A: Yes, but it is risky.

  • The Risk: As water freezes, the concentration of salts increases, potentially shifting pH (Sodium Phosphate buffers can drop pH by 3 units; others may shift up).[1] Furthermore, the "drying" phase removes the water hydration shell, exposing the diol to direct oxidation.

  • The Solution:

    • Use a non-crystallizing buffer (e.g., Citrate or Histidine).

    • Add a Lyoprotectant : Trehalose or Sucrose (1-5%) forms a glassy matrix that hydrogen-bonds to the diol, mimicking water and preventing collapse/oxidation.

    • Bulking Agent: Mannitol is common but can crystallize and force the drug out; Amorphous mannitol or Glycine is preferred.

Q: Which solvent is better: Methanol or Acetonitrile? A: Acetonitrile (ACN) is generally superior for storage.

  • Methanol is protic and can participate in proton-transfer steps or contain dissolved oxygen more stubbornly.

  • ACN is aprotic and generally stabilizes the non-ionized form. However, always add 0.1% Formic Acid to the organic solvent to maintain the "acid lock."

Q: Does temperature really matter if I freeze it? A: Yes.

  • -20°C: Sufficient for weeks.

  • -80°C: Required for months/years.

  • Critical: Avoid "Frost-Free" freezers. They cycle temperature to melt ice, which causes repeated partial thawing of your sample, accelerating degradation.

Visualizing the Protection Strategy

ProtectionStrategy Sample 2,3-Dihydroxy Sample Stable Stable Storage Sample->Stable Goal Iron Iron (Fe³⁺) Iron->Sample Oxidizes Oxygen Oxygen (O₂) Oxygen->Sample Oxidizes HighPH High pH HighPH->Sample Activates EDTA Chelator (EDTA) EDTA->Iron Sequesters Argon Inert Gas (Argon/N₂) Argon->Oxygen Displaces Acid Acidification (pH < 3) Acid->HighPH Neutralizes

Figure 2: The "Defense-in-Depth" strategy. Green nodes represent the active interventions required to neutralize the red threat nodes.

References

  • Schweiger, K. et al. "Oxidation of Ortho-Dihydroxybenzenes: Mechanism and Kinetics." Journal of Physical Chemistry A, 2009.
  • Metal Catalysis & Chelation

    • Graziano, J. H., et al. "The identification of 2,3-dihydroxybenzoic acid as a potentially useful iron-chelating drug." Journal of Pharmacology and Experimental Therapeutics, 1974. Link

    • Relevance: Confirms the specific high affinity of the 2,3-isomer for iron, necessitating strict chel
  • Grubb, M. F., et al. "Stabilization of Epinephrine by Sodium Metabisulfite." Journal of Pharmaceutical Sciences, 2000.
  • Carpenter, J. F., et al. "Rational Design of Stable Lyophilized Protein Formulations: Some Practical Advice." Pharmaceutical Research, 1997.
  • Degassing Protocols

    • University of Rochester, Dept. of Chemistry. "How To: Degas Solvents - Freeze-Pump-Thaw." Link

    • Relevance: Standardizes the methodology for oxygen removal.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (2,3-Dihydroxycyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of (2,3-Dihydroxycyclopentyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison of fragmentation behaviors under different ionization techniques, supported by mechanistic insights and comparative data. Our objective is to furnish a reliable resource for the structural elucidation and analytical characterization of this and similar cyclic hydroxy acids.

Introduction: The Analytical Challenge of Cyclic Hydroxy Acids

(2,3-Dihydroxycyclopentyl)acetic acid and its isomers are important chiral building blocks in organic synthesis and can be found as structural motifs in various biologically active molecules. Their analysis and characterization are crucial for quality control, metabolic studies, and drug discovery. Mass spectrometry (MS) is a powerful tool for this purpose, providing detailed structural information from minute sample quantities. However, the cyclic nature and the presence of multiple functional groups—two hydroxyls and a carboxylic acid—can lead to complex fragmentation patterns that require careful interpretation. Understanding these patterns is key to distinguishing between stereoisomers and elucidating the compound's structure with confidence.

This guide will compare the fragmentation of (2,3-Dihydroxycyclopentyl)acetic acid under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the characteristic fragmentation pathways and provide a comparative framework against other analytical techniques.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique profoundly impacts the fragmentation process. "Hard" ionization methods like EI impart significant energy to the analyte molecule, leading to extensive fragmentation. In contrast, "soft" ionization techniques like ESI typically produce protonated or deprotonated molecules with less internal energy, resulting in simpler spectra dominated by the molecular ion.[1]

Electron Ionization (EI): Unraveling the Core Structure

EI involves bombarding the sample with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (M•+).[2] This high-energy molecular ion is prone to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[3]

Expected Fragmentation Pathways under EI:

For (2,3-Dihydroxycyclopentyl)acetic acid, EI-MS is expected to induce several characteristic fragmentation reactions:

  • α-Cleavage: The bonds adjacent to the oxygen atoms of the hydroxyl and carboxylic acid groups are susceptible to cleavage.[4][5] This can lead to the loss of the acetic acid side chain or fragments from the cyclopentane ring.

  • Dehydration: The loss of water (H₂O) is a common fragmentation pathway for alcohols.[5] In this molecule, sequential water losses from the two hydroxyl groups are anticipated. The stereochemistry of the hydroxyl groups can influence the rate and mechanism of water elimination.[6]

  • Ring Opening and Cleavage: The cyclopentane ring can undergo cleavage, often initiated by the radical cation, leading to the formation of various smaller fragments.[4][7] A common fragmentation for cyclopentane derivatives is the loss of an ethene molecule.[7]

  • McLafferty Rearrangement: The carboxylic acid group can undergo a McLafferty rearrangement, involving the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond.[4]

The resulting EI mass spectrum will likely be complex, with numerous fragment ions. While the molecular ion peak may be weak or absent, the pattern of fragment ions provides rich structural information.[3]

Experimental Workflow: Electron Ionization Mass Spectrometry

Caption: Workflow for EI-MS analysis.

Electrospray Ionization (ESI): A Gentler Approach for Molecular Weight Determination

ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules like (2,3-Dihydroxycyclopentyl)acetic acid.[1] In positive ion mode, it typically produces protonated molecules [M+H]⁺, while in negative ion mode, it forms deprotonated molecules [M-H]⁻.[8]

Expected Fragmentation Pathways under ESI:

Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron ions produced by ESI follows different pathways compared to the radical cations from EI.[1]

  • Positive Ion Mode ([M+H]⁺):

    • Loss of Water: The most common fragmentation will likely be the neutral loss of one or two water molecules from the protonated diol.

    • Loss of Acetic Acid: The entire acetic acid side chain may be lost as a neutral molecule.

    • Decarboxylation: Loss of CO₂ from the carboxylic acid group can occur.

  • Negative Ion Mode ([M-H]⁻):

    • Decarboxylation: The loss of CO₂ from the deprotonated carboxylate is a very common and often dominant fragmentation pathway for carboxylic acids.[9][10]

    • Loss of Water: Similar to the positive ion mode, the loss of water can also be observed.

The resulting ESI-MS/MS spectra are generally simpler than EI spectra, often dominated by a few major fragment ions. This makes ESI particularly useful for determining the molecular weight and for targeted analysis of specific fragmentation reactions.

Fragmentation Diagram: (2,3-Dihydroxycyclopentyl)acetic acid under ESI-MS/MS

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]⁺ M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CH2COOH [M+H-CH₂COOH]⁺ M_H->M_H_CH2COOH - C₂H₄O₂ M_minus_H [M-H]⁻ M_minus_H_CO2 [M-H-CO₂]⁻ M_minus_H->M_minus_H_CO2 - CO₂ M_minus_H_H2O [M-H-H₂O]⁻ M_minus_H->M_minus_H_H2O - H₂O M_H_2H2O [M+H-2H₂O]⁺ M_H_H2O->M_H_2H2O - H₂O

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparative Analysis with Alternative Techniques

While MS provides unparalleled sensitivity and structural detail, other analytical techniques offer complementary information.

FeatureMass Spectrometry (EI & ESI)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures mass-to-charge ratio of ions and their fragments.Measures the magnetic properties of atomic nuclei.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.
Information Molecular weight, elemental composition (HRMS), structural fragments.Detailed 3D structure, stereochemistry, connectivity of atoms.Purity, quantification, separation of isomers.
Sensitivity High (picomole to femtomole).Lower (micromole to nanomole).Moderate (nanomole to picomole).
Sample Req. Very small (µg to ng).Larger (mg).Small (µg).
Strengths High sensitivity, detailed fragmentation data for structural elucidation.Unambiguous structure determination, non-destructive.Excellent for separation and quantification of mixtures and isomers.
Limitations Isomers can have similar fragmentation, "soft" ionization may not provide enough fragmentation.Lower sensitivity, requires pure samples, complex spectra for large molecules.Does not provide direct structural information.

Step-by-Step Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve approximately 1 mg of (2,3-Dihydroxycyclopentyl)acetic acid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).

  • Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For GC-MS (with EI), derivatization to a more volatile ester form (e.g., methyl ester) may be necessary.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

ESI-MS/MS Analysis Protocol
  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters (Optimization Required):

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas Pressure: 30-40 psi

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

  • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

  • MS/MS Scan: Select the precursor ion and subject it to CID. Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of (2,3-Dihydroxycyclopentyl)acetic acid is highly dependent on the ionization technique employed. Electron ionization provides a complex fragmentation pattern that is rich in structural detail, ideal for library matching and detailed structural elucidation. Electrospray ionization, particularly when coupled with tandem mass spectrometry, offers a gentler approach that is excellent for molecular weight determination and for probing specific fragmentation pathways through collision-induced dissociation. The choice between these techniques will depend on the specific analytical goal, whether it is the unambiguous identification of a known compound or the de novo structural elucidation of an unknown. For a comprehensive characterization, the use of complementary analytical methods such as NMR and HPLC is highly recommended.

References

  • A.L. Koritzke et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342.
  • Journal of the American Chemical Society. (1971). Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters.
  • Universidad de Guanajuato.
  • Wikipedia. (2024).
  • PubChem. CID 24066896.
  • CORE. (1980). Field ionization kinetics of the loss of H₂O from stereoisomeric cyclohexanediol radical ions.
  • Chemistry LibreTexts. (2023).
  • Wawrzenczyk, C.
  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
  • Synthesis of chiral hydroxyl
  • Digikogu.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Metabo-Navigator. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • ELTE. (2019).
  • eGyanKosh.
  • Doc Brown's Advanced Organic Chemistry Revision Notes.
  • RSC Publishing. (2015).
  • Science Ready.
  • RSC Publishing. (2015).
  • Limelight - Spectrum Viewer.
  • PubMed. (2017). Fragmentation Characteristics of Hydroxycinnamic Acids in ESI-MS n by Density Functional Theory.
  • UvA-DARE (Digital Academic Repository). (2003). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions.
  • ACS Publications. (2024).
  • NIST WebBook. Benzoic acid, 2,3-dihydroxy-.
  • mzCloud. (2018). 1R 2R 2 2Z 5 Hexopyranosyloxy 2 penten 1 yl 3 oxocyclopentyl acetic acid.

Sources

A Tale of Two Targets: A Comparative Guide to the Synthesis of Corey Lactone and (2,3-Dihydroxycyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategy and Efficiency in Modern Organic Synthesis

In the landscape of organic synthesis, the elegance and efficiency of a synthetic route are as critical as the final yield. The chosen pathway dictates not only the consumption of resources and time but also reflects the evolution of chemical strategy. This guide provides an in-depth comparison of the synthetic routes to two valuable cyclopentane-based building blocks: the celebrated Corey lactone, a cornerstone intermediate for prostaglandins, and the structurally simpler (2,3-Dihydroxycyclopentyl)acetic acid, a versatile chiral synthon.

Through this comparative analysis, we will explore the strategic divergence between constructing a complex, stereochemically dense molecule with a rich history of synthetic innovation and the more direct, though stereochemically challenging, synthesis of a fundamental diol acid. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind synthetic design and the practical implications of choosing one route over another.

The Targets: Significance and Structural Challenge

Corey Lactone is a highly versatile bicyclic intermediate pivotal to the synthesis of a vast array of prostaglandins, hormones that regulate numerous physiological processes.[1] Its rigid framework contains four contiguous stereocenters, the control of which has been a classic problem in organic synthesis for over half a century.[2] The landmark synthesis developed by E.J. Corey established a blueprint that has inspired countless innovations.[3][4]

(2,3-Dihydroxycyclopentyl)acetic acid , while not as historically prominent, represents a valuable chiral building block. The vicinal diol and the carboxylic acid functionalities offer multiple handles for further chemical elaboration, making it a useful scaffold for synthesizing a variety of complex molecules. Its challenge lies in the stereoselective installation of the two hydroxyl groups on a flexible five-membered ring.

Part 1: The Synthesis of Corey Lactone - From Classic Blueprint to Modern Efficiency

The synthesis of Corey lactone is a textbook example of the evolution of synthetic strategy, moving from a lengthy, stepwise process to a remarkably concise one-pot reaction.

The Classic Bicycloheptane Approach (Corey, 1969)

Professor E.J. Corey's original route is a masterclass in retrosynthetic analysis and stereocontrol, using a rigid bicyclo[2.2.1]heptane system to meticulously set the required stereochemistry.[3][4][5]

Causality Behind the Strategy: The core concept was to use the conformational rigidity of the bicycloheptene skeleton to direct reagents to a specific face of the molecule, thereby ensuring high stereoselectivity. The key disconnections lead back from the prostaglandin target to the Corey lactone, which is itself assembled from cyclopentadiene.[4][5]

Key Transformations:

  • Diels-Alder Reaction: The synthesis begins with a Diels-Alder reaction to construct the bicycloheptene framework.

  • Iodolactonization: This critical step simultaneously introduces an oxygen functionality and sets the stereochemistry at multiple centers.

  • Baeyer-Villiger Oxidation: An oxidation of a ketone to an ester (lactone) expands the five-membered ring within the bicyclic system, forming the core lactone structure.[4]

This route, while groundbreaking and enabling the synthesis of countless prostaglandin analogs, is laborious, often requiring more than 10 steps and a resolution step to separate enantiomers.[6][3]

G cluster_0 Classic Corey Synthesis (Multi-step) Cyclopentadiene Cyclopentadiene Bicycloheptene Deriv. Bicycloheptene Deriv. Cyclopentadiene->Bicycloheptene Deriv. Diels-Alder Ketone Intermediate Ketone Intermediate Bicycloheptene Deriv.->Ketone Intermediate Multiple Steps Iodolactone Iodolactone Ketone Intermediate->Iodolactone Iodolactonization Corey Lactone Precursor Corey Lactone Precursor Iodolactone->Corey Lactone Precursor Reduction Corey Lactone Corey Lactone Corey Lactone Precursor->Corey Lactone Baeyer-Villiger Oxidation

Caption: Workflow for the classic Corey synthesis of Corey lactone.

The Modern Organocatalytic Approach (Hayashi, 2020)

Recent decades have seen a paradigm shift towards "pot and time economy." A prime example is the one-pot enantioselective synthesis of Corey lactone developed by Hayashi and coworkers. This strategy accomplishes the synthesis in a single reaction vessel in just 152 minutes from commercially available starting materials.[6][7][8]

Causality Behind the Strategy: This approach abandons the rigid bicyclic precursor in favor of a highly efficient organocatalytic domino reaction. The strategy relies on catalyst control, rather than substrate control, to achieve exceptional stereoselectivity.

Key Transformations:

  • Domino Michael/Michael Reaction: A diphenylprolinol silyl ether catalyst mediates a formal (3+2) cycloaddition to rapidly construct the functionalized cyclopentanone core with three contiguous stereocenters in nearly optically pure form.[7]

  • One-Pot Cascade: Following the initial cycloaddition, a sequence of reductions, lactonization, and oxidation are performed in the same pot by the sequential addition of reagents.[6] This avoids timely and costly purification of intermediates.

This modern route represents a significant leap in efficiency, demonstrating how advancements in catalysis can dramatically shorten synthetic pathways to complex molecules.[9]

G cluster_1 Modern One-Pot Synthesis Acyclic Precursors Acyclic Precursors Cyclopentanone Core Cyclopentanone Core Acyclic Precursors->Cyclopentanone Core Organocatalytic Domino Michael/Michael Corey Lactone Corey Lactone Cyclopentanone Core->Corey Lactone Sequential Reductions, Lactonization, Oxidation (Single Pot)

Caption: Workflow for the modern one-pot synthesis of Corey lactone.

Part 2: Synthetic Strategies for (2,3-Dihydroxycyclopentyl)acetic acid

In contrast to the extensive literature on Corey lactone, the synthesis of (2,3-Dihydroxycyclopentyl)acetic acid is more straightforward, typically approached by functionalizing a pre-existing cyclopentane ring. The primary challenge is the diastereoselective synthesis of the vicinal diol.

A Plausible Stereoselective Route

A logical and common strategy involves the stereoselective dihydroxylation of a cyclopentene precursor.

Causality Behind the Strategy: This approach leverages well-established methods for olefin dihydroxylation. The choice of dihydroxylation reagent dictates the relative stereochemistry of the two hydroxyl groups (syn or anti).

Key Transformations:

  • Starting Material: A suitable starting point is an ester of (cyclopent-2-en-1-yl)acetic acid, which can be prepared via several methods.

  • Stereoselective Dihydroxylation:

    • Syn-dihydroxylation: To obtain the cis-diol, Sharpless asymmetric dihydroxylation using OsO₄ with a chiral ligand can provide high enantioselectivity. For a racemic synthesis, OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is effective.[10]

    • Anti-dihydroxylation: To achieve the trans-diol, an epoxidation followed by regioselective ring-opening with a hydroxide source is a standard method.

  • Hydrolysis: The final step is the saponification of the ester to yield the target carboxylic acid.

This route is significantly shorter than the classic Corey synthesis but lacks the intricate, built-in stereocontrol of the bicyclic system. The stereochemical outcome is almost entirely dependent on the dihydroxylation step.

G cluster_2 Synthesis of (2,3-Dihydroxycyclopentyl)acetic acid (Cyclopent-2-en-1-yl)acetic acid ester (Cyclopent-2-en-1-yl)acetic acid ester Diol Ester Intermediate Diol Ester Intermediate (Cyclopent-2-en-1-yl)acetic acid ester->Diol Ester Intermediate Stereoselective Dihydroxylation (e.g., OsO4/NMO) (2,3-Dihydroxycyclopentyl)acetic acid (2,3-Dihydroxycyclopentyl)acetic acid Diol Ester Intermediate->(2,3-Dihydroxycyclopentyl)acetic acid Ester Hydrolysis

Caption: A plausible synthetic workflow for (2,3-Dihydroxycyclopentyl)acetic acid.

Part 3: Comparative Analysis

The divergent strategies for synthesizing these two molecules highlight fundamental trade-offs in synthetic chemistry.

FeatureClassic Corey Lactone SynthesisModern Corey Lactone Synthesis(2,3-Dihydroxycyclopentyl)acetic acid Synthesis
Starting Materials Cyclopentadiene, simple reagentsCommercially available acyclic ketones/enalsCyclopentene derivatives
Number of Steps ~10-15 steps1 pot (7 reaction steps)[6]~2-3 steps
Overall Yield Typically low single digits~50%[6][7]Generally moderate to high
Stereocontrol Substrate-controlled (rigid bicyclic system)Catalyst-controlled (asymmetric organocatalysis)Reagent-controlled (dihydroxylation step)
Key Advantage Groundbreaking, high stereocontrolExceptional pot/time economy, high enantioselectivitySimplicity, directness
Key Disadvantage Very long, low overall yield, requires resolutionRequires specialized catalyst and precise conditionsStereocontrol can be challenging on a flexible ring

Part 4: Detailed Experimental Protocols

To provide a practical context, the following are representative protocols for key transformations in the discussed syntheses.

Protocol 1: Iodolactonization for Corey Lactone Precursor (Classic Approach)

This protocol is a representation of a key step in the classic Corey synthesis. Specific substrates and conditions may vary.

  • Preparation: Dissolve the unsaturated carboxylic acid precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction: Cool the solution to 0-5 °C. Add an excess of potassium bicarbonate (approx. 3.0 eq).

  • Iodine Addition: Slowly add a solution of iodine (approx. 2.0 eq) and potassium iodide (approx. 2.0 eq) in water to the stirred mixture. Maintain the temperature below 10 °C.

  • Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude iodolactone is then purified by column chromatography on silica gel.

Causality: The bicarbonate neutralizes the HI produced, and the reaction proceeds via an iodonium ion intermediate, which is attacked intramolecularly by the carboxylate to form the lactone with defined stereochemistry.

Protocol 2: One-Pot Synthesis of Corey Lactone (Modern Approach)

This protocol is a simplified representation of the Hayashi synthesis.[6] The original literature should be consulted for precise, gram-scale conditions.

  • Domino Reaction: To a solution of ethyl 4-oxo-2-pentenoate (1.0 eq) in a suitable solvent, add the diphenylprolinol silyl ether catalyst (e.g., 20 mol%). Cool the mixture and then add 3-(dimethylphenylsilyl)propenal (1.1 eq). Stir for the specified time (e.g., 1 hour).

  • Aldehyde Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) directly to the reaction mixture.

  • Ketone Reduction & Lactonization: After the aldehyde is reduced, introduce a stereoselective ketone reducing agent. Lactonization may occur spontaneously or upon work-up.

  • Oxidation: Sequentially add potassium fluoride (KF) and hydrogen peroxide (H₂O₂) to perform a Tamao-Fleming oxidation of the C-Si bond to a C-OH bond.

  • Work-up and Purification: After a total reaction time of ~152 minutes, neutralize the mixture and perform an extractive work-up. The final Corey lactone product is purified by column chromatography.

Causality: This protocol exemplifies process intensification. Each reagent is added sequentially to address a specific transformation without isolating intermediates, saving significant time and resources. The catalyst ensures high enantioselectivity from the outset.

Conclusion

The comparison between the synthetic routes to Corey lactone and (2,3-Dihydroxycyclopentyl)acetic acid offers a compelling narrative on the evolution and application of synthetic strategy. The journey to Corey lactone—from Corey's elegant, substrate-controlled, multi-step marathon to Hayashi's catalyst-controlled, one-pot sprint—showcases the immense power of catalysis to revolutionize the synthesis of complex molecules.[6][3]

In contrast, the synthesis of (2,3-Dihydroxycyclopentyl)acetic acid is a more direct application of established, powerful reactions. While it may not possess the same intricate strategic depth, its efficiency for its specific purpose is undeniable. The choice of strategy is, therefore, intimately linked to the complexity of the target. For highly complex and valuable molecules like prostaglandins, the development of sophisticated, multi-step, or highly optimized catalytic routes is justified. For simpler, versatile building blocks, direct and robust methods are often the most logical and effective choice. This understanding of "fitness for purpose" in synthetic design is a critical insight for any professional in the chemical sciences.

References

  • Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1205–1209. Available at: [Link]

  • Tănase, C. I., & Drăghici, C. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. Available at: [Link]

  • Royal Society of Chemistry. (2019). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. Available at: [Link]

  • Filo. (2025). Following is an outline of the stereospecific synthesis of the "Corey lactone." Available at: [Link]

  • Tănase, C. I., & Drăghici, C. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. Available at: [Link]

  • OUCI. Asymmetric Synthesis of Corey Lactone and Latanoprost. Available at: [Link]

  • Tănase, C. I., & Drăghici, C. (2012). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 57(11-12), 845-853. Available at: [Link]

  • ResearchGate. Corey's synthetic route of the Corey lactone. Available at: [Link]

  • Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Available at: [Link]

  • Hayashi, Y., et al. (2020). Asymmetric Synthesis of Corey Lactone and Latanoprost. European Journal of Organic Chemistry, 2020(38), 6221-6227. Available at: [Link]

  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature, 489, 278–281. Available at: [Link]

  • Chemistry LibreTexts. (2021). 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Available at: [Link]

  • ResearchGate. The first synthesized prostaglandin lactones, PGF2α-1,9. Available at: [Link]

  • ResearchGate. Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step. Available at: [Link]

  • Bindra, J. S., & Bindra, R. (1977). Prostaglandin Synthesis. Academic Press.
  • Google Patents. (2005). Process for the synthesis of prostaglandin derivatives.
  • Smith, A. B., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Our retrosynthetic analysis and comparison with previous studies. Available at: [Link]

  • News. (2024). Unveiling The Versatility Of Corey Lactone Diol in Organic Synthesis. Available at: [Link]

  • WIPO Patentscope. (2019). Synthetic method of (-)-Corey lactone diol. Available at: [Link]

  • Yin, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2548. Available at: [Link]

  • ResearchGate. One‐pot and 152‐minutes synthesis of Corey lactone (1). Available at: [Link]

  • Google Patents. (2014). A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid.
  • MDPI. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry. Available at: [Link]

  • Digital CSIC. (2020). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Available at: [Link]

  • SciELO México. (2018). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Available at: [Link]

  • Elsevier. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4915-4927. Available at: [Link]

  • Oh, H., et al. (2004). Highly stereoselective synthesis of aristeromycin through dihydroxylation of 4-aryl-1-azido-2-cyclopentenes. The Journal of Organic Chemistry, 69(4), 1298–1301. Available at: [Link]

  • ResearchGate. Synthesis and Revision of the Stereochemistry of a Cyclopentenone Natural Product Isolated from Ascomycete Strain A23-98. Available at: [Link]

  • Google Patents. (2019). The preparation method of 2,3,5- tricarboxylic cyclopentane acetic acid.
  • MDPI. (2021). Mechanochemical Synthesis and Physicochemical Characterization of Previously Unreported Praziquantel Solvates with 2-Pyrrolidone and Acetic Acid. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of (2,3-Dihydroxycyclopentyl)acetic Acid Derivatives: A Case Study on Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of (2,3-Dihydroxycyclopentyl)acetic acid derivatives, a core scaffold in a range of pharmacologically active molecules. We will utilize a case-study approach, focusing on the widely used prostaglandin analogues, to illustrate the strengths and limitations of various methods, with a primary emphasis on X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structural elucidation for this important class of compounds.

The Significance of the (2,3-Dihydroxycyclopentyl)acetic Acid Scaffold

The (2,3-Dihydroxycyclopentyl)acetic acid moiety is the cornerstone of many prostaglandin analogues. These synthetic compounds mimic the action of natural prostaglandins, which are lipid compounds with diverse hormone-like effects in the body. A prominent application of these derivatives is in ophthalmology, particularly for the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP). By acting as selective agonists for prostaglandin receptors, these drugs enhance the outflow of aqueous humor from the eye, thereby reducing IOP.[1][2] Given their therapeutic importance, a thorough understanding of their structure is critical for optimizing efficacy, selectivity, and safety.

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then used to reconstruct a detailed model of the molecule's structure.

Case Study: The Crystal Structure of Bimatoprost

Bimatoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent.[3] Its structure, which incorporates the (2,3-Dihydroxycyclopentyl)acetic acid core, has been determined by X-ray crystallography in a complex with prostaglandin F synthase.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in obtaining a crystal structure, such as that of Bimatoprost.

  • Crystallization: The first and often most challenging step is to grow single crystals of the compound of sufficient size and quality. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound. A variety of solvents and crystallization conditions are screened to find the optimal parameters.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the structure is built and refined against the experimental data. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Workflow for Single-Crystal X-ray Diffraction:

workflow cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis Compound Compound Solution Solution Compound->Solution Dissolution Crystals Crystals Solution->Crystals Slow Evaporation DiffractionPattern DiffractionPattern Crystals->DiffractionPattern X-ray Beam ElectronDensityMap ElectronDensityMap DiffractionPattern->ElectronDensityMap Phase Determination AtomicModel AtomicModel ElectronDensityMap->AtomicModel Model Building RefinedStructure RefinedStructure AtomicModel->RefinedStructure Refinement

Caption: A generalized workflow for determining a molecule's structure using single-crystal X-ray crystallography.

Bimatoprost Crystallographic Data Summary:

ParameterValueReference
PDB ID2F38[3]
Resolution2.0 Å[3]
Space GroupP2₁2₁2₁[3]
Unit Cell (a, b, c)59.9 Å, 63.5 Å, 102.3 Å[3]
Unit Cell (α, β, γ)90°, 90°, 90°[3]

This data represents the crystal structure of Bimatoprost in complex with prostaglandin F synthase.

Expertise & Causality in Experimental Choices

The choice of X-ray crystallography is driven by the need for unambiguous stereochemical assignment and a detailed understanding of the molecule's conformation. For complex molecules like prostaglandin analogues with multiple chiral centers, other techniques may not provide this level of certainty. The resolution of the crystal structure (2.0 Å in the case of Bimatoprost) is a critical parameter that dictates the level of detail in the final model; a lower number indicates a higher resolution and a more precise structure.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic and spectrometric techniques are indispensable for routine characterization, confirmation of identity, and analysis in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. It relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the nuclei is detected and recorded as a free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which shows signals (peaks) at different chemical shifts.

¹H NMR Data for Latanoprost (a close analogue of Bimatoprost): [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15-7.30m5HAromatic protons (phenyl ring)
5.30-5.50m2HVinylic protons (-CH=CH-)
5.00septet1HIsopropyl CH
4.15m1HCH-OH
3.95m1HCH-OH
3.65m1HCH-OH
2.60-2.80m2HBenzylic CH₂
1.30-2.40m~20HAliphatic protons
1.22d6HIsopropyl CH₃

Expertise & Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. The chemical shifts, coupling constants, and integration of the peaks provide a wealth of information about the molecular structure, including the number and types of protons and their neighboring atoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can be used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Ionization: The sample is ionized, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Data for Latanoprost: [5]

Ionm/z (observed)
[M+H]⁺433.29
[M+Na]⁺455.27

Expertise & Causality: ESI is a preferred ionization method for polar molecules like prostaglandin analogues as it often produces intact molecular ions, allowing for straightforward determination of the molecular weight. The observation of adducts like [M+Na]⁺ is common in ESI-MS and can further confirm the molecular weight.

Comparison of Techniques

comparison cluster_techniques Analytical Techniques cluster_info Information Provided Xray X-ray Crystallography Structure3D 3D Structure (Absolute Configuration) Xray->Structure3D Definitive NMR NMR Spectroscopy NMR->Structure3D Conformational (in solution) Connectivity Atomic Connectivity (2D Structure) NMR->Connectivity Primary MS Mass Spectrometry MS->Connectivity Fragmentation Analysis MolWeight Molecular Weight & Formula MS->MolWeight Primary

Caption: A comparison of the primary information obtained from X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry.

Performance Comparison:

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionSolid or Solution
Information 3D Structure, Stereochemistry, PackingAtomic Connectivity, Conformation in SolutionMolecular Weight, Elemental Formula
Sensitivity Milligram quantitiesMilligram quantitiesMicrogram to Nanogram quantities
Throughput Low (days to weeks)High (minutes to hours)High (minutes)
Key Advantage Unambiguous structure determinationNon-destructive, rich structural informationHigh sensitivity, molecular formula determination
Key Limitation Requires single crystalsLower resolution than crystallographyLimited structural information alone

Conclusion: An Integrated Approach

For the comprehensive characterization of (2,3-Dihydroxycyclopentyl)acetic acid derivatives like prostaglandin analogues, no single technique is sufficient. An integrated approach is essential. X-ray crystallography provides the definitive three-dimensional structure, which serves as a benchmark. NMR spectroscopy confirms the atomic connectivity and provides insights into the molecule's conformation in solution, which is often more relevant to its biological activity. Mass spectrometry offers rapid and highly sensitive confirmation of the molecular weight and elemental composition. By combining the data from these powerful analytical tools, researchers can achieve a complete and unambiguous structural elucidation, which is a critical step in the development of new and improved therapeutics.

References

  • Tsukahara, S., & Kashiwagi, K. (n.d.). Pharmacological mechanisms, clinical effectiveness, and side-effects of prostaglandin analogues as anti-glaucoma agents. SciSpace. Retrieved from [Link]

  • Komoto, J., et al. (2006). Prostaglandin F2alpha formation from prostaglandin H2 by prostaglandin F synthase (PGFS): crystal structure of PGFS containing bimatoprost. Biochemistry, 45(5), 1987-1996.
  • Woodward, D. F., et al. (2017). Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British Journal of Pharmacology, 174(18), 2919-2931.
  • Sakkal, M., et al. (n.d.). Molecular formula and ¹H-NMR spectra of (A) Latanoprost, with ¹H groups from L1 to L9 according to Table 5 and (B) Polysorbate 80, with ¹H groups from a to g according to Table 5, in D2O. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Latanoprost. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Standard Characterization Guide: (2,3-Dihydroxycyclopentyl)acetic Acid

[1][2]

Executive Summary

Context: (2,3-Dihydroxycyclopentyl)acetic acid is a critical chiral intermediate, often encountered in the synthesis of prostaglandin analogs (e.g., core structures related to Latanoprost or Bimatoprost) and jasmonate derivatives.[1] The Problem: This molecule presents a dual analytical challenge:

  • Lack of Chromophore: It possesses only a carboxyl group and hydroxyls, rendering standard UV detection (HPLC-UV at 254nm) effectively useless for impurity profiling.[1][2]

  • Stereochemical Complexity: The cyclopentane ring introduces multiple chiral centers.[1][2] Distinguishing the cis- vs. trans- diol configurations requires specific orthogonal techniques.[1][2]

The Solution: This guide compares the three tiers of reference standards available to researchers and provides a definitive qNMR (Quantitative Nuclear Magnetic Resonance) protocol to establish your own Primary Reference Standard when commercial Certified Reference Materials (CRMs) are unavailable or cost-prohibitive.

Part 1: Comparative Analysis of Reference Standard Alternatives

For a drug development professional, the choice of standard dictates the integrity of your impurity profiling (ICH Q3A) and potency assays.

Table 1: Performance Matrix of Standard Types
FeatureOption A: ISO 17034 CRM Option B: In-House Primary Standard (Recommended) Option C: Commercial "Research Grade"
Definition Purchased from accredited vendor with CoA detailing uncertainty & traceability.[1][2]Synthesized/Purified in-house, then characterized via qNMR & Mass Balance.Purchased from catalog vendor; typically only "Area %" purity provided.[1][2]
Traceability SI-Traceable (via NIST/BIPM).[1][2]SI-Traceable (if qNMR internal standard is NIST-traceable).None .
Accuracy (Assay) High (± 0.5%).[1][2][3][4]Very High (± 0.3 - 0.7%) via qNMR.[1][2]Low (Often ± 5-10% due to salt/solvate variance).[1][2]
Impurity Detection Certified Mass Balance.High (via HPLC-CAD/ELSD).Risk of "Invisible" Impurities (UV bias).[1][2]
Cost/Availability High Cost / Often Unavailable for this specific intermediate.[1][2]Moderate Cost / High Labor (Initial setup).[1][2]Low Cost / Immediate Availability.[1][2]
Suitability GMP Release Testing.[1][2]GLP Tox Studies & GMP Release. Early Discovery / Route Scouting ONLY.
Expert Insight: The "Invisible" Impurity Trap

Using Option C for this molecule is dangerous. Commercial vendors often report purity via HPLC-UV @ 210 nm.[1][2] At this wavelength, mobile phase noise is high, and the molecule's response factor is low.[1] A sample appearing "98% pure" by UV might actually contain 10% non-chromophoric impurities (like inorganic salts or aliphatic side-products).[1][2] Option B (In-House qNMR) is the most robust scientific approach for this specific molecule.[1][2]

Part 2: Strategic Characterization Workflow

To establish a valid reference standard for (2,3-Dihydroxycyclopentyl)acetic acid, you must employ an Orthogonal Testing Strategy .[1][2]

Diagram 1: The Characterization Hierarchy

This workflow illustrates how to convert a crude material into a Qualified Primary Standard.

Gcluster_CharOrthogonal Characterization (The 3 Pillars)RawCrude (2,3-Dihydroxycyclopentyl)acetic acidPurificationPurification(Prep-HPLC or Recrystallization)Raw->PurificationCandidateCandidate Material(Homogenized Batch)Purification->CandidateStruct1. Structure ID(2D-NMR, MS/MS, IR)Confirm StereochemistryCandidate->StructPurity2. Chromatographic Purity(HPLC-CAD or GC-FID)*Detects non-UV impurities*Candidate->PurityPotency3. Absolute Assay(1H-qNMR)*SI-Traceable Quantification*Candidate->PotencyFinalQualified Primary Standard(Valid for GMP Use)Struct->FinalPurity->FinalPotency->FinalAssigns Purity Value

Caption: Workflow for qualifying a non-chromophoric reference standard. Note the reliance on HPLC-CAD and qNMR rather than standard UV methods.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Absolute Quantitation via 1H-qNMR

This is the Gold Standard for this molecule.[1][2] It bypasses the lack of UV absorbance by counting protons directly.

Prerequisites:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1][2] Must have non-overlapping signals with the cyclopentyl ring protons (1.5 - 4.5 ppm).[1]

  • Solvent: D2O (if using Maleic Acid) or DMSO-d6.[1][2]

Step-by-Step Methodology:

  • Gravimetry (The Critical Step):

    • Weigh exactly 10.0 mg (±0.01 mg) of the Candidate Standard into a vial.[1]

    • Weigh exactly 10.0 mg (±0.01 mg) of the Certified Internal Standard (IS) into the same vial.

    • Validation Check: Use a 5-place or 6-place balance.[1][2] The mass ratio is the primary source of uncertainty.

  • Dissolution: Add 600 µL of deuterated solvent. Vortex until fully dissolved.[1][2] Transfer to NMR tube.[1][2]

  • Acquisition (Parameters are non-negotiable for qNMR):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing proton (typically 30-60 seconds).[1][2] Failure here leads to underestimation of purity.
      
    • Scans: 16 or 32 (for S/N > 150).

    • Temperature: Controlled (e.g., 298 K).

  • Processing:

    • Phase correction: Manual (Automatic is often insufficient).[1][2]

    • Baseline correction: Polynomial or Spline.

    • Integration: Integrate the specific IS peak and a distinct analyte peak (e.g., the

      
      -proton to the carboxyl group, usually a doublet/multiplet around 2.2-2.5 ppm).
      

Calculation:






125
Protocol B: Chromatographic Purity via HPLC-CAD

Since UV is unreliable, Charged Aerosol Detection (CAD) is required to detect "mass" rather than "chromophores."[1][2]

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detector: CAD (Nebulizer temp: 35°C). Alternative: ELSD or Refractive Index (RI).[1][2]

Gradient:

  • 0-2 min: 5% B (Hold)[1][2]

  • 2-15 min: 5% -> 60% B[1][2]

  • 15-20 min: 95% B (Wash)[1][2]

System Suitability (Self-Validation):

  • Sensitivity: S/N ratio of the limit of quantitation (LOQ) solution must be > 10.

  • Linearity: CAD response is non-linear.[1][2] You must use a power-function curve fit (

    
    ) or a linearized log-log plot.[1][2] Do not use linear regression.
    

Part 4: Conclusion & Recommendations

For (2,3-Dihydroxycyclopentyl)acetic acid, the lack of UV absorbance makes "Certificate of Analysis" documents from non-accredited vendors highly suspect.[1]

  • For Early R&D: You may use Commercial Research Grade (Option C), but verify identity via Mass Spec to ensure the stereochemistry (cis/trans) matches your target.[1][2]

  • For GLP/GMP: You generally cannot buy a CRM for this specific intermediate.[1][2] You are REQUIRED to generate an In-House Primary Standard (Option B).[1][2]

    • Use qNMR to assign the potency (Assay %).[1][3][4]

    • Use HPLC-CAD to determine the impurity profile (Area %).[1][2]

    • Use Karl Fischer titration to measure water content (often hygroscopic).[1][2]

Final Verdict: Do not trust "Area %" from UV detectors for this molecule.[1][2] The qNMR method described above is the only self-validating path to a defensible purity assignment.

References

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[1][2][6][7] (Establishes the hierarchy of primary vs. secondary standards). [1][2]

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[1][2][8] (Defines reporting thresholds for impurities).

  • Pauli, G. F., et al. (2012).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. (Foundational text on qNMR for organic compounds).

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Detailed methodology for qNMR in drug development).

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory expectations for method validation).

Safety Operating Guide

Navigating the Disposal of (2,3-Dihydroxycyclopentyl)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

The first and most critical step in any chemical disposal procedure is a thorough hazard assessment. Based on its chemical structure, (2,3-Dihydroxycyclopentyl)acetic acid is a carboxylic acid. Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[2][3] Therefore, it is prudent to handle this compound with the assumption that it may possess these hazardous properties.

Assumed Hazard Classification:

Hazard ClassDescriptionRationale
Corrosive/Irritant May cause skin irritation or burns and serious eye damage.Presence of the carboxylic acid functional group.
Environmental Hazard Potential for harm to aquatic life if disposed of improperly.General consideration for organic compounds not readily biodegradable.

Personal Protective Equipment (PPE)

Before handling (2,3-Dihydroxycyclopentyl)acetic acid for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.[4][5]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against potential splashes.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[4]

  • Respiratory Protection: If handling the compound in a powdered form where dust may be generated, or if there is a risk of aerosolization, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]

Waste Segregation: A Cornerstone of Safety

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[7] (2,3-Dihydroxycyclopentyl)acetic acid, being an acid, must be segregated from incompatible materials.

Incompatible Materials:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can generate significant heat and potentially violent reactions.[8]

  • Oxidizing Agents (e.g., nitric acid, peroxides): Mixing organic compounds with strong oxidizers can lead to fires or explosions.[9]

  • Reactive Metals (e.g., sodium, potassium, magnesium): Acids can react with certain metals to produce flammable hydrogen gas.[10]

All waste containing (2,3-Dihydroxycyclopentyl)acetic acid should be collected in a designated, properly labeled waste container.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of (2,3-Dihydroxycyclopentyl)acetic acid from a laboratory setting. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Collection and Containerization
  • Select an Appropriate Container: Use a chemically compatible container, typically high-density polyethylene (HDPE), for collecting aqueous waste streams of this acid.[9][11] The container must be in good condition, with a secure, leak-proof lid.[7]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2,3-Dihydroxycyclopentyl)acetic acid".[4][11] The label should also include the approximate concentration and the date of accumulation.[4]

  • Point of Generation: Accumulate waste at or near the point of generation, under the direct control of laboratory personnel.[7][12]

Step 2: Neutralization of Small Quantities (Aqueous Solutions)

For small quantities of dilute aqueous solutions of (2,3-Dihydroxycyclopentyl)acetic acid, neutralization may be a viable pre-treatment step before disposal. However, this should only be performed by trained personnel in a well-ventilated fume hood.

  • Preparation: Don all required PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a separate container.

  • Slow Addition: While stirring the acidic waste solution, slowly add the basic solution. Monitor the pH of the waste solution regularly using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[13]

  • Cooling: The neutralization reaction can be exothermic. Allow the neutralized solution to cool to room temperature.

  • Final Disposal: The neutralized solution may be suitable for drain disposal, but only if it complies with local regulations and does not contain any other hazardous materials.[13] Always flush with a large excess of water (at least 20 parts water to 1 part neutralized solution).[13] If in doubt, treat the neutralized solution as hazardous waste.

Step 3: Disposal of Concentrated or Non-Aqueous Waste

Concentrated (2,3-Dihydroxycyclopentyl)acetic acid or solutions in organic solvents should not be neutralized or disposed of down the drain.[4] This waste must be disposed of through a licensed hazardous waste disposal company.

  • Containerization: Collect the waste in a designated, properly labeled container as described in Step 1. Do not mix with other waste streams.

  • Storage: Store the waste container in a designated satellite accumulation area.[11] This area should be well-ventilated, away from heat sources, and segregated from incompatible materials.[4][12]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to minimize hazards.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an acid-neutralizing spill kit or a suitable absorbent material (e.g., vermiculite, sand).

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (2,3-Dihydroxycyclopentyl)acetic acid.

cluster_0 Waste Generation & Characterization cluster_1 Neutralization Protocol cluster_2 Hazardous Waste Protocol start Waste containing (2,3-Dihydroxycyclopentyl)acetic acid generated is_aqueous Is the waste a dilute aqueous solution? start->is_aqueous is_small_quantity Is the quantity small? is_aqueous->is_small_quantity Yes collect_hazardous Collect in a labeled, compatible hazardous waste container is_aqueous->collect_hazardous No (Concentrated or Organic Solvent) neutralize Neutralize with weak base to pH 6-8 in fume hood is_small_quantity->neutralize Yes is_small_quantity->collect_hazardous No (Large Quantity) check_local_regs Check local regulations for drain disposal neutralize->check_local_regs drain_disposal Drain disposal with copious amounts of water check_local_regs->drain_disposal Permitted check_local_regs->collect_hazardous Not Permitted / Uncertain store_safely Store in designated satellite accumulation area collect_hazardous->store_safely ehs_pickup Arrange for EHS/licensed contractor pickup store_safely->ehs_pickup

Caption: Decision tree for the disposal of (2,3-Dihydroxycyclopentyl)acetic acid.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and following the detailed disposal protocols outlined in this guide, researchers can ensure the safe handling and disposal of (2,3-Dihydroxycyclopentyl)acetic acid. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
  • (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • (n.d.). Standard Operating Procedure.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). Chemical Waste Management Guide.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • (n.d.). Acetic Acid, Glacial - SAFETY DATA SHEET.
  • (2021, January 14). Acetic Acid SOP.
  • (n.d.). Material Safety Data Sheet.
  • PubChem. (n.d.). 2,3-Dihydroxycyclopentaneundecanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.